TC AQP1 1
Description
Properties
IUPAC Name |
(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUBZPHAPGHPE-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228298 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23713-86-2 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TC AQP1 1 on Aquaporin-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aquaporin-1 (AQP1), a key member of the aquaporin water channel family, plays a crucial role in facilitating rapid water transport across cell membranes. Its involvement in physiological processes such as fluid homeostasis, as well as in pathological conditions including tumor angiogenesis and cell migration, has made it a significant target for therapeutic intervention. TC AQP1 1, also known as m-Phenylenediacrylic acid, has been identified as a potent inhibitor of AQP1's water channel function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on AQP1, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary inhibitory effect of this compound on AQP1's water permeability is established, its influence on the protein's secondary functions, such as its role as a cGMP-gated ion channel and its interaction with signaling complexes, remains an area for further investigation.
This compound: A Blocker of AQP1-Mediated Water Transport
This compound is a small molecule that has been demonstrated to inhibit the water permeability of Aquaporin-1 (AQP1).[1][2][3] Its chemical formula is C₁₂H₁₀O₄.[1] The primary mechanism of action of this compound is the direct blockade of the AQP1 water channel, thereby reducing the flux of water across the cell membrane.[1][2][3]
Quantitative Data on AQP1 Inhibition
The inhibitory potency of this compound on AQP1 has been quantified in functional assays. The half-maximal inhibitory concentration (IC₅₀) has been determined in Xenopus laevis oocytes expressing human AQP1.
| Compound | Target | Assay System | IC₅₀ | Reference |
| This compound | Human AQP1 | Xenopus oocyte swelling assay | 8 µM | [1][2][3] |
Experimental Protocols for Assessing AQP1 Inhibition
The most common method to determine the inhibitory effect of compounds like this compound on AQP1 function is the Xenopus oocyte swelling assay.
Xenopus Oocyte Swelling Assay
This assay provides a robust system for functionally expressing AQP1 and measuring its water permeability.
Principle: Xenopus oocytes have very low endogenous water permeability. When cRNA encoding AQP1 is injected into the oocytes, they express AQP1 channels on their plasma membrane, making them highly permeable to water. When these oocytes are subjected to a hypotonic environment, they swell rapidly due to the influx of water through the AQP1 channels. The rate of swelling is directly proportional to the AQP1-mediated water permeability. An inhibitor of AQP1 will reduce the rate of swelling.
Detailed Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Select healthy, stage V-VI oocytes for injection.
-
-
cRNA Injection:
-
Synthesize cRNA encoding human AQP1 in vitro.
-
Inject a defined amount of AQP1 cRNA (e.g., 10-50 ng) into the cytoplasm of the oocytes.
-
As a control, inject another group of oocytes with an equivalent volume of sterile water.
-
Incubate the oocytes for 2-3 days at 18°C to allow for AQP1 protein expression and insertion into the plasma membrane.
-
-
Swelling Assay:
-
Prepare a hypertonic buffer (e.g., 200 mOsm) and a hypotonic buffer (e.g., 70 mOsm).
-
Place individual oocytes in a chamber filled with the hypertonic buffer.
-
To test the effect of this compound, pre-incubate the oocytes in the hypertonic buffer containing the desired concentration of the inhibitor (or vehicle control, e.g., DMSO) for a specified time (e.g., 15-30 minutes).
-
Rapidly replace the hypertonic buffer with the hypotonic buffer.
-
Record the swelling of the oocyte over time using a videomicroscopy setup. Images are typically captured every 5-10 seconds for 1-2 minutes.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte from the recorded images.
-
Calculate the relative volume increase over time, assuming a spherical shape.
-
The initial rate of volume increase is used to determine the water permeability coefficient (Pf).
-
Compare the Pf values of AQP1-expressing oocytes treated with this compound to those treated with the vehicle control to determine the percentage of inhibition.
-
Generate a dose-response curve by testing a range of this compound concentrations to calculate the IC₅₀ value.
-
Workflow Diagram:
Potential Impact on AQP1-Mediated Signaling Pathways
While the direct inhibitory effect of this compound is on water transport, AQP1 is also implicated in other cellular processes through its interaction with various signaling molecules. The effect of this compound on these secondary functions has not been explicitly reported and warrants further investigation.
AQP1 and the Lin-7/β-catenin Signaling Pathway
AQP1 has been shown to interact with the Lin-7/β-catenin complex, which is involved in maintaining cell-cell adhesion and regulating cytoskeleton dynamics. This interaction is thought to be important for cell migration. Knockdown of AQP1 has been demonstrated to disrupt the organization of F-actin and reduce cell migration. It is hypothesized that by binding to AQP1, this compound could potentially modulate this interaction, thereby affecting cell migration. However, direct experimental evidence for this is currently lacking.
Hypothesized Signaling Pathway:
AQP1 as a cGMP-Gated Ion Channel
In addition to its function as a water channel, AQP1 also functions as a non-selective cation channel that is gated by cyclic guanosine monophosphate (cGMP). The C-terminal domain of AQP1 is believed to be involved in cGMP binding and channel gating. It is plausible that an allosteric inhibitor like this compound could influence this ion channel activity. However, no studies have yet reported on the effect of this compound on the cGMP-gated ion channel function of AQP1.
Proposed Signaling Pathway:
References
An In-Depth Technical Guide to TC AQP1 1: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC AQP1 1, a known blocker of the aquaporin-1 (AQP1) water channel. This document details its chemical structure, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it explores the key signaling pathways associated with AQP1 function, offering insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound, also known as m-Phenylenediacrylic acid, is a small molecule inhibitor of aquaporin-1.[1] Its chemical identity and key properties are summarized below.
Chemical Name: 3,3'-(1,3-Phenylene)bis(2-propenoic acid)[2][3]
Molecular Formula: C₁₂H₁₀O₄[2][3][4]
SMILES: O=C(O)/C=C/c1cccc(/C=C/C(O)=O)c1[2][4]
The structure of this compound features a central benzene ring with two acrylic acid groups attached at the meta-positions. This symmetrical arrangement of conjugated systems is a key feature of its chemical architecture.
Inhibitory Activity of this compound
This compound has been identified as a blocker of the AQP1 water channel.[2][5] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC₅₀), which has been determined in functional assays.
| Compound | Target | Assay System | IC₅₀ (μM) | Reference |
| This compound | Aquaporin-1 (AQP1) | Xenopus oocyte water flux assay | 8 | [1][2][4] |
Experimental Protocols
The characterization of this compound as an AQP1 inhibitor relies on specific experimental methodologies. The most frequently cited method is the Xenopus laevis oocyte swelling assay.
Protocol: Xenopus laevis Oocyte Swelling Assay for AQP1 Inhibition
This assay measures the water permeability of Xenopus oocyte membranes, which have endogenously low water permeability. By expressing human AQP1 in these oocytes, a significant increase in water transport can be measured, which can then be inhibited by potential blockers like this compound.
1. Oocyte Preparation:
- Harvest unfertilized oocytes from mature female Xenopus laevis frogs.
- Defolliculate the oocytes by treating them with collagenase type 1A (e.g., 2 mg/ml) in an isotonic saline solution (e.g., 100 mM NaCl, 2 mM KCl, 5 mM MgCl₂, and 5 mM HEPES; pH 7.6) for approximately 1.5 hours at 16–18°C.[6]
- Wash the oocytes multiple times with isotonic saline to remove residual collagenase and follicular cells.
- Store the prepared oocytes at 18°C in a frog Ringer's solution supplemented with horse serum and antibiotics.[6]
2. cRNA Preparation and Injection:
- Subclone the coding sequence of human AQP1 into a Xenopus expression vector (e.g., a vector containing β-globin untranslated regions).
- Linearize the plasmid DNA and perform in vitro transcription to synthesize capped complementary RNA (cRNA).
- Microinject a specific amount of AQP1 cRNA (e.g., 25 ng per oocyte) into the cytoplasm of prepared oocytes.[7] As a control, inject a corresponding volume of sterile water into another batch of oocytes.
3. Oocyte Incubation and Treatment:
- Incubate the injected oocytes for 2-3 days to allow for the expression and insertion of AQP1 channels into the plasma membrane.
- Prior to the assay, incubate the AQP1-expressing oocytes in a culture medium containing the desired concentration of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control (DMSO alone) for a defined period.
4. Swelling Assay:
- Transfer individual oocytes from an isotonic solution (e.g., ~200 mOsm) to a hypotonic solution (e.g., ~70-100 mOsm).[8][9]
- Monitor the swelling of the oocytes over time using a stereomicroscope equipped with a camera.[8] Capture images at regular intervals (e.g., every 20-30 seconds).[8][10]
- The massive influx of water into AQP1-expressing oocytes will cause them to swell and eventually burst, while control oocytes will show minimal change in volume.[9]
5. Data Analysis:
- Calculate the change in oocyte volume over time from the captured images, assuming a spherical geometry.[8]
- Determine the rate of water permeability from the initial rate of volume increase.
- To determine the IC₅₀, perform the assay with a range of this compound concentrations and plot the percentage of inhibition of water permeability against the compound concentration. Fit the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The function of AQP1 is not merely passive water transport; it is also implicated in various cellular signaling pathways. Understanding these pathways is crucial for elucidating the broader biological effects of AQP1 inhibitors.
Signaling Pathways Regulating AQP1
Aquaporin-1 activity and expression are modulated by several intracellular signaling cascades. Cyclic nucleotides, such as cAMP and cGMP, are known to regulate AQP1 channel activity.[2] Notably, cGMP can directly bind to AQP1, gating its function as a non-selective cation channel.[4][11] The expression of the AQP1 gene is influenced by the MAPK signaling pathways, including ERK, P38, and JNK, particularly in response to stimuli like hypertonicity.[2]
Experimental Workflow for AQP1 Inhibitor Characterization
The identification and validation of a novel AQP1 inhibitor like this compound follows a structured experimental workflow. This process begins with initial screening and culminates in functional validation in cellular systems.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional domains of aquaporin-1: keys to physiology, and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 6. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]
- 7. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of m-Phenylenediacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-phenylenediacrylic acid, covering its historical discovery, detailed synthesis protocols, and potential relevance in various scientific domains. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.
Discovery: A Legacy of Condensation Chemistry
The discovery of m-phenylenediacrylic acid is intrinsically linked to the development of one of organic chemistry's fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation. In 1894, German chemist Emil Knoevenagel first reported the condensation of aldehydes with active methylene compounds in the presence of a basic catalyst.[1][2]
This foundational work was later refined by Oscar Doebner, who introduced a modification that bears his name. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and a catalytic amount of a base (like piperidine) to react an aldehyde with a compound containing an active methylene group flanked by two carboxylic acid groups, such as malonic acid. A key feature of this modification is the subsequent decarboxylation of the intermediate, which occurs under the reaction conditions.[3][4] It is through this elegant and efficient one-pot reaction that cinnamic acids and their derivatives, including m-phenylenediacrylic acid, are synthesized.
Synthesis of m-Phenylenediacrylic Acid
The primary and most efficient method for synthesizing m-phenylenediacrylic acid is the Knoevenagel-Doebner condensation of isophthalaldehyde with malonic acid. This reaction is typically carried out in pyridine, which serves as both the solvent and a basic catalyst, often with the addition of a small amount of a stronger base like piperidine to facilitate the reaction.
The overall reaction proceeds in two main stages within a single pot:
-
Knoevenagel Condensation: The enolate of malonic acid, formed in the basic pyridine solution, undergoes a nucleophilic addition to the carbonyl carbons of isophthalaldehyde. This is followed by dehydration to form a divinyl intermediate with four carboxylic acid groups.
-
Decarboxylation: The intermediate product, a substituted malonic acid, readily undergoes decarboxylation at elevated temperatures in the presence of pyridine, leading to the formation of the final m-phenylenediacrylic acid product and the evolution of carbon dioxide.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of m-phenylenediacrylic acid, adapted from analogous Knoevenagel-Doebner reactions of aromatic aldehydes.
Materials:
-
Isophthalaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isophthalaldehyde and malonic acid in pyridine. A slight excess of malonic acid is typically used to ensure complete reaction of the aldehyde.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a solution of concentrated hydrochloric acid and crushed ice. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Purification: The crude m-phenylenediacrylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of phenylenediacrylic acid derivatives via the Knoevenagel-Doebner condensation. The data for the para-isomer is included as a close analogue to the meta-isomer synthesis.
| Parameter | Value (for p-isomer) | Reference |
| Reactants | ||
| Terephthalaldehyde | 1 molar equivalent | [5] |
| Malonic Acid | 2.2 molar equivalents | [5] |
| Solvent/Catalyst | ||
| Pyridine | Sufficient to dissolve reactants | [5] |
| Piperidine | Catalytic amount | [5] |
| Reaction Conditions | ||
| Temperature | Reflux | [5] |
| Reaction Time | 4 hours | [5] |
| Product | ||
| Yield | High | [5] |
| Purity | High after recrystallization | [5] |
Potential Applications in Drug Development and Research
While m-phenylenediacrylic acid itself is not a therapeutic agent, its rigid, unsaturated structure and difunctional nature make it and its derivatives interesting building blocks in several areas relevant to drug development and materials science.
-
Polymer Synthesis: Phenylenediacrylic acids are used as monomers in the synthesis of polyesters and polyamides. These polymers can have applications in medical devices and drug delivery systems due to their potential for biocompatibility and tunable mechanical properties.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid groups of phenylenediacrylic acid can act as linkers to coordinate with metal ions, forming highly porous structures known as MOFs. MOFs are extensively studied for their potential in drug delivery, gas storage, and catalysis.
-
Crosslinking Agents: The vinyl groups in m-phenylenediacrylic acid can participate in polymerization and crosslinking reactions, which could be utilized in the formation of hydrogels or other biocompatible matrices for controlled drug release.
Hypothetical Signaling Pathway Involvement
Although no specific signaling pathway has been directly attributed to m-phenylenediacrylic acid in the scientific literature, its structural motifs, particularly the presence of carboxylic acid groups, suggest potential interactions with biological systems. Fatty acids and their derivatives are known to act as signaling molecules and can influence various cellular pathways. For instance, some dicarboxylic acids have been shown to modulate metabolic pathways.
The following diagram illustrates a generalized signaling pathway that can be influenced by fatty acid-like molecules, providing a hypothetical context for how a molecule like m-phenylenediacrylic acid could potentially interact with cellular signaling. This is a speculative representation and is not based on direct experimental evidence for m-phenylenediacrylic acid.
References
- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 3. DSpace [open.bu.edu]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
TC-AQP1-1: A Selective Aquaporin-1 Channel Blocker for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aquaporin-1 (AQP1) is a water channel protein integral to fluid transport across cell membranes in various tissues. Its involvement in physiological processes such as urine concentration, neural signal transduction, and cell migration has been well-established.[1] Furthermore, emerging evidence implicates AQP1 in pathological conditions including cancer progression, angiogenesis, and edema, making it a compelling target for therapeutic intervention. TC-AQP1-1 has been identified as a selective blocker of the AQP1 channel, offering a valuable tool for investigating the physiological and pathological roles of AQP1 and serving as a lead compound for drug discovery programs. This technical guide provides a comprehensive overview of TC-AQP1-1, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and insights into AQP1-related signaling pathways.
TC-AQP1-1: Core Data
TC-AQP1-1 is a small molecule inhibitor of the aquaporin-1 water channel.[2][3][4] It was identified through virtual screening and has been characterized by its ability to inhibit water flux in cells expressing human AQP1.[3]
| Property | Value | Reference |
| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | [2][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [2][4] |
| Molecular Weight | 218.21 g/mol | [2][4] |
| IC₅₀ | 8 µM (in Xenopus oocytes expressing hAQP1) | [2][4][5] |
| Solubility | Soluble to 100 mM in DMSO | [2][4] |
| Purity | ≥98% | [2][4] |
| Storage | Store at +4°C | [2][4] |
| CAS Number | 37710-81-9 | [2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AQP1 inhibitors like TC-AQP1-1.
Xenopus laevis Oocyte Swelling Assay
This is the primary assay used to determine the inhibitory activity of compounds on AQP1 water permeability.
a. cRNA Preparation for Oocyte Expression:
-
Vector Linearization: Linearize a plasmid vector containing the full-length human AQP1 cDNA. The linearization should be performed downstream of the coding sequence using a restriction enzyme that does not cut within the AQP1 gene. A typical reaction may use 10-20 µg of plasmid DNA.
-
Verification of Linearization: Confirm complete linearization by running a small aliquot (e.g., 5 µl) of the digestion reaction on an agarose gel. The presence of any circular plasmid will significantly reduce cRNA yield.
-
Proteinase K Treatment: To remove any contaminating RNases, treat the linearized DNA with proteinase K. For a 50 µl reaction, add 5 µl of 10% SDS and 2 µl of proteinase K, and incubate at 50°C for 30 minutes.
-
DNA Purification: Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation. Resuspend the purified DNA pellet in RNase-free water.
-
In Vitro Transcription: Synthesize capped cRNA from the linearized AQP1 DNA template using an in vitro transcription kit with T7 RNA polymerase.
-
cRNA Purification: Purify the synthesized cRNA using a suitable method, such as lithium chloride precipitation, and resuspend in RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel.
b. Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.
-
Treat the oocytes with collagenase to defolliculate them.
-
Wash the oocytes extensively with a calcium-free solution and then transfer them to a Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with antibiotics.
-
Inject each oocyte with approximately 50 nl of AQP1 cRNA solution (at a concentration of around 0.5 ng/nl) or with RNase-free water (as a control).
-
Incubate the injected oocytes at 18°C for 2-3 days to allow for AQP1 protein expression and insertion into the plasma membrane.
c. Swelling Assay and Data Analysis:
-
Place individual oocytes in a hypertonic buffer (e.g., Barth's solution).
-
At time zero, rapidly transfer the oocyte to a hypotonic buffer (e.g., Barth's solution diluted with water to 70-100 mOsm).
-
Record the swelling of the oocyte over time using a videomicroscopy setup. Images are typically captured every 10-20 seconds.
-
To test the effect of an inhibitor, pre-incubate the oocytes in Barth's solution containing the desired concentration of TC-AQP1-1 (or vehicle control, e.g., DMSO) for a defined period (e.g., 15-30 minutes) before transferring to the hypotonic buffer containing the same concentration of the inhibitor.
-
The change in oocyte volume is calculated from the change in the cross-sectional area of the oocyte. The initial rate of swelling is determined from the linear portion of the volume change versus time plot.
-
The osmotic water permeability coefficient (Pf) can be calculated using the following formula: Pf = [d(V/V₀)/dt] * [V₀ / (S₀ * Vw * Δosm)] Where:
-
d(V/V₀)/dt is the initial rate of relative volume increase.
-
V₀ is the initial oocyte volume.
-
S₀ is the initial oocyte surface area.
-
Vw is the molar volume of water (18 cm³/mol).
-
Δosm is the osmotic gradient between the hypotonic buffer and the oocyte interior.
-
Stopped-Flow Light Scattering Assay with Proteoliposomes
This in vitro method provides a more direct measurement of water transport through purified AQP1 reconstituted into artificial lipid vesicles.
a. Preparation of AQP1 Proteoliposomes:
-
Liposome Preparation: Prepare a lipid mixture (e.g., a 3:1 ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in chloroform. Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.
-
Rehydration: Rehydrate the lipid film in a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to form multilamellar vesicles.
-
Vesicle Sizing: Subject the vesicle suspension to several freeze-thaw cycles and then extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Reconstitution: Solubilize the purified AQP1 protein and the prepared liposomes with a detergent (e.g., octyl glucoside). Mix the solubilized protein and lipids at a specific protein-to-lipid ratio.
-
Detergent Removal: Remove the detergent slowly by dialysis or using adsorbent beads to allow the formation of proteoliposomes with AQP1 incorporated into the membrane.
-
Purification: Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation.
b. Stopped-Flow Measurement:
-
Load the proteoliposome suspension into one syringe of a stopped-flow apparatus.
-
Load a hyperosmotic buffer (e.g., the reconstitution buffer with added sucrose or sorbitol to create an osmotic gradient) into the other syringe.
-
Rapidly mix the contents of the two syringes. The osmotic gradient will cause water to exit the proteoliposomes, resulting in their shrinkage.
-
Monitor the change in vesicle volume by measuring the intensity of scattered light at a 90° angle to the incident light beam. Vesicle shrinkage leads to an increase in light scattering intensity.
-
To test inhibitors, pre-incubate the proteoliposomes with TC-AQP1-1 before mixing.
c. Data Analysis:
-
The time course of the light scattering signal is fitted to a single exponential function to obtain a rate constant (k).
-
The osmotic water permeability (Pf) can be calculated from the rate constant, the initial vesicle volume, the vesicle surface area, the molar volume of water, and the osmotic gradient.
Cell-Based Water Permeability Assay (Calcein Quenching)
This assay measures water transport in adherent cells and is suitable for higher-throughput screening of AQP1 inhibitors.
a. Cell Preparation and Calcein Loading:
-
Plate AQP1-expressing cells (e.g., transfected CHO or HEK293 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing the cell-permeant dye calcein-AM (typically 5-10 µM) and an organic anion transport inhibitor like probenecid (1-2.5 mM) in a suitable cell culture medium.[6] Probenecid helps to retain the fluorescent calcein inside the cells.[7][8][9]
-
Wash the cells with a physiological buffer (e.g., PBS) and then incubate them with the calcein-AM loading buffer for 30-90 minutes at 37°C.[6]
-
During incubation, the non-fluorescent calcein-AM is cleaved by intracellular esterases to the fluorescent, membrane-impermeant calcein.
b. Fluorescence Measurement and Data Analysis:
-
After loading, wash the cells to remove extracellular calcein-AM.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the calcein-loaded cells (excitation ~490 nm, emission ~520 nm).
-
Inject a hyperosmotic solution into the wells to induce cell shrinkage. This increases the intracellular concentration of calcein, leading to self-quenching and a decrease in fluorescence.
-
To test for inhibition, pre-incubate the cells with TC-AQP1-1 for a defined period before the fluorescence measurement and include the inhibitor in the hyperosmotic solution.
-
The initial rate of fluorescence quenching is proportional to the rate of water efflux and thus to the water permeability of the cell membrane.
-
The inhibitory effect of TC-AQP1-1 is determined by comparing the rate of quenching in the presence and absence of the compound.
AQP1 Signaling Pathways
AQP1 is not merely a passive water channel; it is also involved in complex signaling pathways that regulate key cellular processes, particularly cell migration and angiogenesis.
AQP1 in Cell Migration
Cell migration is a fundamental process in development, wound healing, and cancer metastasis. AQP1 facilitates cell migration by enabling rapid changes in cell volume at the leading edge of migrating cells.
AQP1 Interaction with the Cytoskeleton and Adhesion Molecules
Recent studies have revealed that AQP1 interacts with cytoskeletal and adhesion molecules, further highlighting its role in cell migration and tissue architecture. AQP1 has been shown to co-immunoprecipitate with β-catenin and Lin-7, proteins involved in cell-cell adhesion and signaling.[10][11] This interaction appears to stabilize the F-actin cytoskeleton, which is crucial for maintaining cell shape and motility.[11]
Regulation of AQP1 by Signaling Molecules
The activity and localization of AQP1 can be modulated by intracellular signaling molecules. Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP), have been shown to regulate AQP1 function.[1] For instance, cGMP can directly bind to AQP1 and modulate its ion channel activity.[12]
Conclusion
TC-AQP1-1 is a valuable pharmacological tool for the study of AQP1 function. Its ability to selectively block AQP1-mediated water transport allows for the targeted investigation of this channel's role in a variety of physiological and disease models. The experimental protocols detailed in this guide provide a robust framework for the characterization of TC-AQP1-1 and other potential AQP1 modulators. Further research into the selectivity profile and in vivo efficacy of TC-AQP1-1 is warranted to fully elucidate its therapeutic potential. The continued exploration of AQP1 signaling pathways will undoubtedly uncover novel mechanisms and therapeutic targets for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. New method to measure water permeability in emptied-out Xenopus oocytes controlling conditions on both sides of the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Aquaporin-1 in Trabecular Meshwork Cell Homeostasis during Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. On the relationship between the probenecid-sensitive transport of daunorubicin or calcein and the glutathione status of cells overexpressing the multidrug resistance-associated protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 10. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Aquaporin-1 in Cellular Water Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aquaporin-1 (AQP1), a member of the major intrinsic protein (MIP) family, is a crucial transmembrane protein that facilitates the rapid transport of water across cellular membranes.[1] Its discovery revolutionized our understanding of water homeostasis in biological systems.[1] This technical guide provides a comprehensive overview of the core functions of AQP1, detailing its structure, regulation, and involvement in various physiological and pathological processes. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and quantitative data to support further investigation into this vital water channel.
Structure and Function of Aquaporin-1
Aquaporin-1 is a homotetrameric integral membrane protein, with each monomer functioning as an independent water channel.[2] The monomer itself consists of six transmembrane α-helices and two short helices that dip into the membrane from the cytoplasmic and extracellular sides. These short helices contain the highly conserved asparagine-proline-alanine (NPA) motifs, which are critical for the formation of the water-selective pore. The tetrameric arrangement is thought to provide stability to the protein within the cell membrane.
Beyond its primary role as a water channel, AQP1 also functions as a non-selective cation channel gated by cyclic guanosine monophosphate (cGMP).[3][4] This dual function suggests a more complex role for AQP1 in cellular physiology than previously understood, linking water transport to intracellular signaling pathways.
Quantitative Data on Aquaporin-1
Water Permeability
The osmotic water permeability of AQP1 has been quantified in various experimental systems. The single-channel water permeability (pf) of AQP1 is a key measure of its efficiency.
| Experimental System | Permeability Coefficient (cm/s) | Notes |
| Bovine AQP1 in POPC liposomes | 2.3 x 10-2 (for H2O) | The permeability for D2O was found to be ~21% lower.[5] |
| Human Red Blood Cells | - | A significant reduction in osmotic water permeability (Pf) was observed in individuals with a specific AQP1 risk variant.[6] |
| Molecular Dynamics Simulations | 10.0 x 10-14 cm3/s/pore | This value is comparable to experimentally measured unit osmotic conductance.[5] |
| Molecular Dynamics Simulations | 10 ± 4 x 10-14 cm3/s | Different simulations have yielded a range of values.[7] |
Tissue Expression
AQP1 is widely expressed in various human tissues, particularly in those involved in fluid transport. While fully quantitative protein concentration data is sparse in the literature, semi-quantitative analysis using immunohistochemistry on tissue microarrays has provided a detailed overview of its distribution.
| Tissue | Expression Level | Location |
| Kidney (Cortex) | High | Apical and basolateral membranes of proximal tubules and descending thin limbs.[2][8] |
| Choroid Plexus | High | Epithelial and endothelial cells.[2][8] |
| Pancreatic Ducts | High | - |
| Anus | Surprisingly High | Stromal tissue.[2][8] |
| Gallbladder | Surprisingly High | - |
| Liver | Surprisingly High | - |
| Hippocampus | Moderate | - |
| Ependymal Cells | Moderate | - |
| Placenta and Fetal Membranes | Low | Lower compared to kidney, choroid plexus, pancreas, and lung.[8] |
| Salivary Glands (Parotid) | Low | Endothelial barriers and myoepithelial cells.[8] |
| Skeletal and Cardiac Muscle | Limited | Strictly limited to endothelial barriers.[8] |
Quantitative real-time PCR (qRT-PCR) has been used to determine the relative mRNA expression levels of AQP1 in some tissues. For instance, in the mature inner ear of mice, Aqp1 was found to be one of the majorly expressed aquaporin subtypes.[9] A recent method using magnetic preconcentration and probe-based immunoassay coupled with inductively coupled plasma mass spectrometry has been developed for the accurate quantification of AQP1 protein in urine, with a detection limit of 0.023 ng/mL.[1]
Inhibitors
Several compounds have been identified as inhibitors of AQP1, with varying degrees of potency and specificity.
| Inhibitor | IC50 | Notes |
| AqB013 (Bumetanide derivative) | ~20 µM (for AQP1 and AQP4) | Inhibits water flux by binding to an internal pore-occluding site.[3][10][11][12] |
| AqB011 (Bumetanide derivative) | 14 µM (for ion conductance) | Selectively inhibits the ion channel activity of AQP1 with no effect on water permeability.[13] |
| Acetazolamide | 5.5 µM | Inhibition of water flux in Xenopus oocytes.[3] However, other studies report conflicting results, with some showing no significant inhibition.[14] |
| Novel Compound 1 | 8.1 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |
| Novel Compound 2 | 17.0 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |
| Novel Compound 3 | 17.5 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |
| Gold (Au+++) | ~14 µM | Inhibits AQP1 water transport.[14] |
| Silver (Ag+) | ~6 µM | Inhibits AQP1 water transport.[14] |
| Mercury (Hg++) | ~10 µM | A non-specific and toxic inhibitor.[14] |
Signaling Pathways Regulating Aquaporin-1
The expression and function of AQP1 are regulated by complex signaling pathways, involving both transcriptional and post-translational mechanisms.
Transcriptional Regulation by Mef2c and Sp1
The transcription factors Mef2c and Sp1 play a crucial role in activating the transcription of the human AQP1 gene in endothelial cells.[15] They cooperate by binding to specific sites in the proximal promoter region of the AQP1 gene.
Gating of the Ion Channel by cGMP
The ion channel function of AQP1 is allosterically regulated by the direct binding of cGMP to the C-terminal domain of the protein.[3][4] This binding is thought to induce a conformational change that opens the central pore to allow the passage of cations. The responsiveness of the AQP1 ionic conductance to cGMP is also regulated by the phosphorylation of a tyrosine residue (Tyr253) in the C-terminal domain.[16]
Key Experimental Protocols
Measurement of Water Permeability using Stopped-Flow Light Scattering
This technique is a gold-standard method for quantifying the osmotic water permeability of AQP1 reconstituted into proteoliposomes or expressed in cells. The principle involves rapidly mixing a suspension of vesicles or cells with a hyperosmotic solution, which induces water efflux and a consequent decrease in volume. This change in volume is detected as an increase in the intensity of scattered light at a 90° angle.
Detailed Methodology:
-
Preparation of AQP1-containing Proteoliposomes or Cells:
-
For proteoliposomes, purified AQP1 is reconstituted into lipid vesicles of a defined composition.
-
For cells, a cell line expressing AQP1 (e.g., erythrocytes, transfected cell lines) is used.
-
-
Stopped-Flow Experiment:
-
One syringe of the stopped-flow apparatus is loaded with the proteoliposome/cell suspension in an isotonic buffer.
-
The second syringe is loaded with a hypertonic buffer (e.g., containing an impermeant solute like sucrose).
-
The two solutions are rapidly mixed, and the change in light scattering is recorded over time, typically at a wavelength of 400-600 nm.
-
-
Data Analysis:
-
The initial rate of the increase in light scattering is proportional to the initial water efflux.
-
The osmotic water permeability coefficient (Pf) can be calculated from the initial rate of volume change, the initial vesicle/cell volume, the surface area, the molar volume of water, and the osmotic gradient.
-
Measurement of Ion Channel Activity using Two-Electrode Voltage Clamp (TEVC)
TEVC is a powerful electrophysiological technique used to measure the ion currents across the membrane of large cells, such as Xenopus laevis oocytes, expressing AQP1.
Detailed Methodology:
-
Preparation of Xenopus Oocytes:
-
Oocytes are harvested and defolliculated.
-
cRNA encoding human AQP1 is injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for protein expression.
-
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes: one for measuring the membrane potential and one for injecting current.
-
The membrane potential is clamped at a holding potential (e.g., -50 mV).
-
A voltage-step protocol is applied to elicit ion currents.
-
To study the cGMP-gated activity, a cGMP analog (e.g., 8-Br-cGMP) or a nitric oxide donor (to stimulate endogenous guanylate cyclase) is added to the bath solution.
-
-
Data Analysis:
-
The resulting currents are recorded and analyzed to determine the current-voltage (I-V) relationship, ion selectivity, and the effect of cGMP on channel gating.
-
Patch-Clamp Analysis of Single-Channel Activity
Patch-clamp techniques allow for the direct measurement of ion flow through a single AQP1 channel, providing insights into its conductance and gating kinetics.
Detailed Methodology:
-
Cell Preparation:
-
Cells expressing AQP1 are cultured on a coverslip.
-
-
Patch-Clamp Recording:
-
A fire-polished glass micropipette with a small tip opening is pressed against the cell membrane to form a high-resistance "giga-seal".
-
Different configurations can be used:
-
Cell-attached: Records from the channels within the patched membrane without disrupting the cell.
-
Inside-out: The patch of membrane is excised, exposing the intracellular face of the channel to the bath solution, allowing for the direct application of molecules like cGMP.
-
Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from the entire cell membrane.
-
-
-
Data Analysis:
-
The single-channel currents are recorded and analyzed to determine the single-channel conductance, open probability, and mean open and closed times.
-
Conclusion
Aquaporin-1 is a multifaceted protein that plays a critical role in cellular water transport and, intriguingly, in ion conduction. Its widespread expression and dual functionality underscore its importance in a variety of physiological processes, and its dysregulation is implicated in numerous diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanisms of AQP1 function and to develop novel therapeutic strategies targeting this vital channel. The continued investigation into the structure, regulation, and physiological roles of AQP1 promises to yield further insights into the fundamental processes of life and to open new avenues for the treatment of human disease.
References
- 1. A quantitative method for aquaporin-1 protein using magnetic preconcentration and probe-based immunoassay coupling to inductively coupled plasma mass spectrometry in urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the AQP-1 water channel in normal human tissues: a semiquantitative study using tissue microarray technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A fascinating tail: cGMP activation of aquaporin-1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Aquaporin-1 and Osmosis: From Physiology to Precision in Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Transport in Aquaporins: Osmotic Permeability Matrix Analysis of Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Quantitative Analysis of Aquaporin Expression Levels during the Development and Maturation of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of aquaporin-1 and aquaporin-4 water permeability by a derivative of the loop diuretic bumetanide acting at an internal pore-occluding binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of HgCl2 with candidate aquaporin-1 inhibitors DMSO, gold, TEA+ and acetazolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The activity of human aquaporin 1 as a cGMP-gated cation channel is regulated by tyrosine phosphorylation in the carboxyl-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TC AQP1 1 Binding Site on the AQP1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor TC AQP1 1 and the aquaporin-1 (AQP1) protein. This document details the putative binding site, summarizes key quantitative data, outlines relevant experimental methodologies, and explores the known signaling pathways associated with AQP1 function that may be modulated by this inhibitor.
Introduction to Aquaporin-1 (AQP1)
Aquaporin-1 is a transmembrane water channel protein that facilitates the rapid transport of water across cell membranes.[1][2] It plays a crucial role in various physiological processes, including fluid homeostasis, urine concentration, and cell migration.[3][4] Structurally, AQP1 forms a homotetramer in the cell membrane, with each monomer functioning as an independent water channel.[5] The dysregulation of AQP1 has been implicated in several pathological conditions, including cancer, making it a promising target for therapeutic intervention.[6][7][8][9]
This compound: An AQP1 Channel Blocker
This compound is a small molecule identified through virtual screening as a blocker of the human AQP1 water channel.[10][11] Its inhibitory activity has been experimentally validated, demonstrating its potential as a tool for studying AQP1 function and as a lead compound for drug development.
The this compound Binding Site on AQP1
Computational docking studies, in conjunction with site-directed mutagenesis experiments, have elucidated the putative binding site of this compound on the AQP1 protein.
Location: The binding site is located at the extracellular entrance of the AQP1 water channel.[11] This region is critical for the selective passage of water molecules.
Key Interacting Residues: The primary interacting residue identified is Lysine 36 (Lys36) .[11] Mutagenesis studies, specifically the mutation of Lys36 to Alanine (K36A), have been shown to abolish the inhibitory effect of compounds identified in the same study as this compound, strongly suggesting its crucial role in binding.[11] The binding is proposed to occur near the highly conserved aromatic/arginine (ar/R) selectivity filter, a narrow constriction within the pore that is essential for water selectivity.[11]
Mechanism of Inhibition: By binding to this extracellular vestibule, this compound is thought to physically occlude the pore, thereby preventing the passage of water molecules and inhibiting the normal function of the AQP1 channel.
Quantitative Data
The inhibitory potency of this compound has been quantified, primarily through Xenopus laevis oocyte swelling assays.
| Parameter | Value | Method | Reference |
| IC50 | 8 µM | Xenopus oocyte swelling assay |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with AQP1.
Xenopus laevis Oocyte Swelling Assay
This assay is a functional method to determine the inhibitory effect of compounds on AQP1 water permeability.
Principle: Xenopus oocytes are injected with AQP1 cRNA to express the channel in their plasma membrane. When these oocytes are subjected to a hypotonic environment, water flows into the cells through the AQP1 channels, causing them to swell. The rate of swelling is proportional to the water permeability of the membrane. Inhibitors of AQP1 will reduce the rate of swelling.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject oocytes with in vitro transcribed human AQP1 cRNA. As a control, inject a separate group of oocytes with water.
-
Incubation: Incubate the oocytes for 2-3 days to allow for AQP1 protein expression.
-
Inhibitor Treatment: Incubate the AQP1-expressing oocytes with varying concentrations of this compound (or a vehicle control, such as DMSO) for a defined period.
-
Osmotic Challenge: Transfer individual oocytes from an isotonic solution to a hypotonic solution.
-
Data Acquisition: Record the swelling of the oocytes over time using video microscopy.
-
Data Analysis: Measure the change in oocyte volume over time to calculate the initial rate of swelling. Plot the rate of swelling against the concentration of this compound to determine the IC50 value.
Site-Directed Mutagenesis of AQP1 (e.g., K36A)
This technique is used to identify key amino acid residues involved in inhibitor binding.
Principle: A plasmid containing the AQP1 cDNA is used as a template to introduce a specific mutation, such as changing the codon for Lysine at position 36 to a codon for Alanine. The effect of this mutation on inhibitor binding is then assessed using functional assays.
Protocol (based on commercial kits like QuikChange):
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., K36A) flanked by unmodified nucleotide sequences.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the AQP1 plasmid template, and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting bacterial colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Use the mutated AQP1 plasmid for in vitro transcription and subsequent functional assays (e.g., Xenopus oocyte swelling assay) to assess the effect of the mutation on this compound inhibition.
Stopped-Flow Light Scattering Assay
This is a high-throughput method to measure the water permeability of AQP1 reconstituted in proteoliposomes or in membrane vesicles.
Principle: A suspension of proteoliposomes or membrane vesicles containing AQP1 is rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. The resulting osmotic gradient drives water out of the vesicles, causing them to shrink. This shrinkage leads to an increase in light scattering, which is measured over time. The rate of change in light scattering is proportional to the water permeability.
Protocol:
-
Vesicle Preparation: Prepare proteoliposomes by reconstituting purified AQP1 protein into artificial lipid vesicles or isolate membrane vesicles from cells expressing AQP1.
-
Inhibitor Incubation: Incubate the vesicle suspension with this compound or a vehicle control.
-
Stopped-Flow Measurement: In a stopped-flow instrument, rapidly mix the vesicle suspension with a hyperosmotic solution.
-
Data Acquisition: Measure the change in light scattering at a 90° angle over a short time course (milliseconds to seconds).
-
Data Analysis: Fit the light scattering data to an exponential function to determine the rate constant of vesicle shrinkage, which is proportional to the osmotic water permeability coefficient (Pf). Compare the Pf values in the presence and absence of the inhibitor.
Signaling Pathways and Logical Relationships
While direct modulation of signaling pathways by this compound has not been explicitly demonstrated, AQP1 itself is known to be involved in cellular signaling, particularly in the context of cell migration and cancer progression. Inhibition of AQP1 by molecules like this compound could therefore be hypothesized to interfere with these pathways.
AQP1 and the Wnt/β-catenin Signaling Pathway
Recent studies have shown a connection between AQP1 and the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration.[7][8][12][13] AQP1 appears to stabilize β-catenin, preventing its degradation and promoting its nuclear translocation, where it can activate target genes involved in cell migration.[3][12][13]
Figure 1. AQP1's role in the Wnt/β-catenin signaling pathway.
AQP1 and cGMP Signaling
AQP1 has also been shown to function as a cGMP-gated cation channel, suggesting a role in ion signaling.[14][15][16] The binding of cGMP to the C-terminus of AQP1 is thought to induce a conformational change that opens a central ion pore in the tetrameric structure.
Figure 2. AQP1 as a cGMP-gated cation channel.
Experimental Workflow for AQP1 Inhibitor Characterization
The logical flow for identifying and characterizing an AQP1 inhibitor like this compound typically follows a multi-step process.
Figure 3. Workflow for AQP1 inhibitor discovery and characterization.
Conclusion
This compound is a valuable pharmacological tool for probing the function of AQP1. Its binding to the extracellular vestibule of the channel, critically involving the Lys36 residue, provides a clear mechanism for its inhibitory action. The experimental protocols detailed herein offer a robust framework for the continued investigation of this and other AQP1 inhibitors. While the direct impact of this compound on downstream signaling pathways remains to be fully elucidated, its ability to block AQP1 function suggests potential for modulating processes such as cell migration, which are governed by AQP1-associated signaling networks. Further research is warranted to expand the quantitative characterization of the this compound-AQP1 interaction and to explore its therapeutic potential in AQP1-implicated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Association of Aquaporins with MAPK Signaling Pathway Unveils Potential Prognostic Biomarkers for Pancreatic Cancer: A Transcriptomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination of AQP1 and β-catenin expression is an independent prognosis factor in astrocytoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Aquaporin-1 Promotes Epithelial-Mesenchymal Transition and Cancer Stem Cell Properties via Wnt/β-Catenin Signaling Pathway in Advanced Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Aquaporin 1 Signalling in Cancer Development and Progression - ProQuest [proquest.com]
- 10. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin | PLOS One [journals.plos.org]
- 14. A fascinating tail: cGMP activation of aquaporin-1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cloned human aquaporin-1 is a cyclic GMP-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Comparative In Silico Docking of Trypanosoma cruzi and Human Aquaporin-1 for Selective Inhibitor Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited therapeutic options. The parasite's aquaporin-1 (TcAQP1) is a crucial membrane channel involved in osmoregulation and is considered a potential drug target. However, the development of selective inhibitors is hampered by the structural similarity to human aquaporin-1 (hAQP1), which could lead to off-target effects. This technical guide outlines a comprehensive in silico strategy for the comparative molecular docking of TcAQP1 and hAQP1. The primary objective is to identify and evaluate potential selective inhibitors of TcAQP1. This document provides detailed methodologies for homology modeling of TcAQP1, preparation of protein structures and ligands, execution of molecular docking simulations, and analysis of the results. The ultimate goal is to provide a framework for the rational design of novel therapeutic agents against Chagas disease.
Introduction
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on aquaporins for survival, particularly in adapting to the osmotic stresses encountered during its life cycle.[1] TcAQP1, the principal aquaporin in T. cruzi, facilitates the transport of water and small neutral solutes across the parasite's cell membrane. Its role in osmoregulation makes it a promising target for the development of novel trypanocidal drugs. A major hurdle in targeting TcAQP1 is the potential for cross-reactivity with human aquaporins, such as hAQP1, which could result in significant side effects.
In silico molecular docking has emerged as a powerful tool in drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets. By performing a comparative docking analysis, it is possible to identify compounds that exhibit a higher affinity for TcAQP1 over hAQP1, thus paving the way for the development of selective inhibitors. This guide provides a step-by-step methodology for conducting such a comparative study.
Protein Structure Preparation
A critical prerequisite for any molecular docking study is the availability of high-quality three-dimensional structures of the target proteins.
Human Aquaporin-1 (hAQP1)
Experimentally determined structures of hAQP1 are available in the Protein Data Bank (PDB). For this guide, we will utilize the following structures:
| PDB ID | Resolution | Method |
| 1FQY [1] | 3.80 Å | Electron Crystallography[1] |
| 4CSK [2] | 3.28 Å | X-ray Diffraction[2] |
| 1H6I [3] | 3.54 Å | Electron Crystallography[3] |
Table 1: Experimentally determined structures of human AQP1.
Prior to docking, the selected PDB structure must be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
Trypanosoma cruzi Aquaporin-1 (TcAQP1)
As of the date of this publication, no experimentally determined structure of TcAQP1 is available in the PDB. Therefore, a homology model must be generated.
-
Template Selection: A suitable template for homology modeling is identified by performing a BLAST search of the TcAQP1 amino acid sequence against the PDB. The human AQP1 structure (e.g., PDB ID: 4CSK) is a likely candidate due to evolutionary conservation.
-
Sequence Alignment: The amino acid sequence of TcAQP1 is aligned with the sequence of the selected template using a sequence alignment tool such as ClustalW.
-
Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate a 3D model of TcAQP1 based on the sequence alignment and the template structure.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK for stereochemical quality and Ramachandran plot analysis, and ERRAT for overall model quality. The model with the best validation scores is selected for the docking studies.
Caption: Workflow for TcAQP1 Homology Modeling.
Ligand Preparation and Selection
A library of small molecules is required for the virtual screening process. This library can be composed of known aquaporin inhibitors, natural products, or commercially available compound libraries.
Known Aquaporin Inhibitors
A selection of known hAQP1 inhibitors can be used as a starting point for the comparative docking study.
| Compound | Target | IC50 |
| TC AQP1 1 [4] | hAQP1 | 8 µM[4] |
| Tetraethylammonium [5] | hAQP1 | Inhibition at 100 µM[5] |
| Acetazolamide [6] | hAQP1, AQP4 | - |
| Bumetamide derivatives | hAQP1, AQP4 | ~20 µM (for AqB013) |
| Gold-based compounds | AQP3 | - |
Table 2: Selected known inhibitors of human aquaporins.
It is important to note that "this compound" is a chemical inhibitor of aquaporin-1 and should not be confused with the T. cruzi protein.[4]
-
3D Structure Generation: The 3D structures of the selected ligands are obtained from databases such as PubChem or ZINC.
-
Energy Minimization: The ligand structures are subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy conformation.
-
Charge and Tautomer Assignment: Appropriate charges and tautomeric states are assigned to the ligands at a physiological pH.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the ligands to both hAQP1 and the TcAQP1 model.
-
Software Selection: A molecular docking program such as AutoDock Vina, Glide, or GOLD is chosen.
-
Binding Site Definition: The binding site on both hAQP1 and TcAQP1 is defined. This is typically the central pore of the aquaporin channel. The grid box for docking should encompass the entire transmembrane pore.
-
Docking Execution: The prepared ligand library is docked into the defined binding sites of both proteins. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
Pose Selection: For each ligand, the binding pose with the best score (lowest binding energy) is selected for further analysis.
Caption: Comparative Molecular Docking Workflow.
Results Analysis and Hit Selection
The primary goal of the analysis is to identify ligands that show a significantly better binding affinity for TcAQP1 compared to hAQP1.
Quantitative Data Analysis
The docking scores (binding energies) for each ligand with both proteins are compiled into a table for direct comparison.
| Ligand ID | hAQP1 Binding Energy (kcal/mol) | TcAQP1 Binding Energy (kcal/mol) | Selectivity Index (TcAQP1/hAQP1) |
| Ligand_001 | -7.5 | -9.2 | 1.23 |
| Ligand_002 | -8.1 | -8.3 | 1.02 |
| Ligand_003 | -6.9 | -8.5 | 1.23 |
| ... | ... | ... | ... |
Table 3: Example of comparative docking results. The selectivity index is a ratio of the binding energies. A higher value indicates better selectivity for TcAQP1.
Interaction Analysis
The binding poses of the top-scoring selective ligands are visually inspected to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding sites of both proteins. Differences in the interacting residues between TcAQP1 and hAQP1 can explain the observed selectivity.
Conclusion and Future Directions
This technical guide has outlined a robust in silico workflow for the comparative docking of inhibitors to T. cruzi and human aquaporin-1. By following these protocols, researchers can identify promising hit compounds with potential selectivity for the parasite's aquaporin. The top candidate compounds identified through this virtual screening process should be further validated through in vitro and in vivo experimental assays to confirm their inhibitory activity and selectivity. This approach provides a rational and cost-effective strategy to accelerate the discovery of novel drugs for the treatment of Chagas disease.
References
The Inhibition of Aquaporin-1 Physiological Functions by TC AQP1 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-1 (AQP1), a key membrane water channel protein, is integral to a multitude of physiological processes, including rapid water transport, cell migration, and angiogenesis. Its involvement in pathological conditions, particularly in cancer progression, has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the physiological functions of AQP1 and the inhibitory effects of TC AQP1 1 (m-Phenylenediacrylic acid), a known AQP1 channel blocker. This document summarizes the available quantitative data, details relevant experimental protocols for studying AQP1 inhibition, and visualizes key signaling pathways and experimental workflows.
Introduction to Aquaporin-1 (AQP1)
Aquaporin-1 is the first identified member of the aquaporin family of transmembrane proteins that facilitate the rapid transport of water across cell membranes.[1] It is widely expressed in various tissues, including the kidneys, red blood cells, vascular endothelium, and the central nervous system.[2] AQP1's primary role is to enable passive water movement driven by osmotic gradients.[1] Beyond its function in water homeostasis, AQP1 is critically involved in cell migration and angiogenesis, processes fundamental to development, wound healing, and unfortunately, tumor growth and metastasis.[3][4]
This compound: An Inhibitor of AQP1
This compound, also known as m-Phenylenediacrylic acid, has been identified as a potent inhibitor of AQP1.[5] While research into the full spectrum of its biological effects is ongoing, its ability to block the water channel function of AQP1 has been quantitatively established.
Data Presentation
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against AQP1-mediated water flux.
| Inhibitor | Target | Assay System | Parameter Measured | IC50 Value | References |
| This compound | AQP1 | Xenopus oocytes | Water Flux | 8 μM | [1][3] |
Note: As of the latest literature review, specific quantitative data on the effects of this compound on cell migration, angiogenesis, and cell volume regulation are not extensively available in the public domain. The experimental protocols detailed below provide a framework for generating such data.
Physiological Functions of AQP1 Inhibited by this compound
The inhibition of AQP1 by compounds like this compound is expected to impact several key physiological processes.
Water Transport
The fundamental function of AQP1 is the rapid transport of water across cell membranes.[1] This is crucial for maintaining cellular homeostasis and is particularly important in tissues with high water permeability, such as the renal proximal tubules.[6] Inhibition of AQP1 by this compound directly impedes this process.
Cell Migration
AQP1-facilitated water influx at the leading edge of migrating cells is thought to be crucial for the formation of lamellipodia, the protrusive structures that drive cell movement.[7] By blocking this localized water transport, AQP1 inhibitors can significantly impair the migratory capacity of various cell types, including cancer cells and endothelial cells.[7][8] This has significant implications for cancer metastasis and wound healing.[4][9]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process that relies heavily on the migration and proliferation of endothelial cells.[10] AQP1 is highly expressed in vascular endothelium and plays a critical role in endothelial cell migration.[4] Consequently, inhibition of AQP1 can disrupt angiogenesis, a key target in cancer therapy.[11]
Experimental Protocols
This section details the methodologies for key experiments to assess the inhibitory effects of this compound on AQP1's physiological functions.
Measurement of AQP1-Mediated Water Transport
Protocol: Oocyte Swelling Assay
This assay is a common method to quantify the water permeability of AQP1 expressed in Xenopus laevis oocytes.[12]
-
Oocyte Preparation: Surgically harvest oocytes from mature female Xenopus laevis frogs and treat with collagenase to defolliculate.
-
cRNA Injection: Microinject oocytes with cRNA encoding human AQP1. Incubate for 2-3 days to allow for protein expression. Use water-injected oocytes as a control.
-
Inhibitor Incubation: Incubate the AQP1-expressing oocytes in a solution containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be used.
-
Hypotonic Challenge: Transfer individual oocytes to a hypertonic buffer and then rapidly to a hypotonic buffer to induce swelling.
-
Data Acquisition: Record the swelling of the oocyte over time using video microscopy.
-
Analysis: Calculate the initial rate of swelling, which is proportional to the osmotic water permeability. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Assessment of Cell Migration
Protocol: Wound Healing (Scratch) Assay
This method assesses collective cell migration in vitro.[2]
-
Cell Culture: Culture a confluent monolayer of cells (e.g., endothelial cells or cancer cells expressing AQP1) in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[13]
-
Inhibitor Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13]
-
Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap over time. A delay in wound closure in the presence of this compound indicates inhibition of cell migration.
Protocol: Transwell Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.[14]
-
Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a multi-well plate. The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. The medium should contain the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the plate to allow cells to migrate through the pores towards the chemoattractant.
-
Staining and Counting: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields. A reduction in the number of migrated cells in the presence of this compound indicates an inhibitory effect.
Evaluation of Angiogenesis
Protocol: Endothelial Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[15][16]
-
Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix extract (e.g., Matrigel).[15]
-
Cell Seeding: Seed endothelial cells onto the solidified matrix in a medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for several hours to allow the cells to form tubular networks.
-
Imaging: Visualize and capture images of the tube formation using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. Inhibition of these parameters by this compound suggests an anti-angiogenic effect.
Signaling Pathways and Experimental Workflows
AQP1 and the Wnt/β-catenin Signaling Pathway
AQP1 has been shown to interact with and stabilize β-catenin, a key component of the Wnt signaling pathway.[17] This stabilization prevents the proteasomal degradation of β-catenin, allowing it to translocate to the nucleus and activate target genes involved in cell proliferation and migration.[18] Inhibition of AQP1 could potentially disrupt this interaction, leading to β-catenin degradation and downregulation of Wnt signaling.
Caption: AQP1's role in the Wnt/β-catenin signaling pathway and its potential inhibition by this compound.
Regulation of AQP1 by Protein Kinase C (PKC)
The function of AQP1 can be positively regulated by Protein Kinase C (PKC).[15] Activation of PKC can lead to the phosphorylation of AQP1, which in turn increases both its water permeability and ionic conductance.[19] The direct effect of this compound on this regulatory mechanism is yet to be determined.
Caption: PKC-mediated positive regulation of AQP1 function.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a general workflow for screening and validating potential AQP1 inhibitors like this compound.
Caption: General workflow for the screening and validation of AQP1 inhibitors.
Conclusion
Aquaporin-1 represents a compelling target for therapeutic development due to its multifaceted role in both normal physiology and disease progression. The inhibitor this compound has shown promise in blocking the primary water transport function of AQP1. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the inhibitory effects of this compound and other potential AQP1 modulators on critical cellular processes such as cell migration and angiogenesis. Future studies focusing on generating quantitative data for these effects and elucidating the precise molecular interactions with signaling pathways will be crucial for advancing AQP1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aquaporin-1-facilitated keratocyte migration in cell culture and in vivo corneal wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Expression of aquaporin-1 in human trabecular meshwork cells: role in resting cell volume. [scholars.duke.edu]
- 6. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. clyte.tech [clyte.tech]
- 9. researchhub.com [researchhub.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. corning.com [corning.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]
- 19. Aquaporin-1 channel function is positively regulated by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Effects of TC AQP1 1 on Aquaporin-1 Tetramer Organization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-1 (AQP1), a water channel protein integral to fluid homeostasis, exists as a tetramer in cellular membranes. Each monomer functions as a distinct water pore, while the central pore of the tetramer is implicated in ion conductance. The compound TC AQP1 1 is recognized as a blocker of AQP1 water permeability. This technical guide synthesizes the current understanding of AQP1 tetramer organization and explores the potential, though not yet experimentally verified, effects of the small molecule inhibitor this compound on this quaternary structure. We provide a detailed overview of the experimental protocols that could be employed to investigate such interactions, present relevant quantitative data for AQP1 and its inhibitor, and offer visual representations of key concepts and workflows to guide future research in this area.
Introduction to Aquaporin-1 and this compound
Aquaporin-1 (AQP1) is a member of the aquaporin family of membrane proteins that facilitate the rapid transport of water across cell membranes.[1][2][3] Structurally, AQP1 is a homotetramer, with each of the four monomers forming an independent water channel.[4][5] While the individual monomers are responsible for water permeation, the central pore formed at the interface of the four subunits has been suggested to function as a gated ion channel.[6][7] The stability and function of the AQP1 tetramer are crucial for its physiological roles, which include water reabsorption in the kidneys and aqueous humor production in the eye.[1][6]
This compound is a known inhibitor of AQP1, specifically targeting its water channel function. It has been characterized as a blocker with a defined inhibitory concentration, although the precise mechanism of its interaction with the AQP1 protein and its potential influence on the tetrameric assembly remain to be fully elucidated. Understanding how small molecules like this compound might modulate the oligomeric state of AQP1 is of significant interest for the development of novel therapeutics targeting AQP1-related pathologies.
Quantitative Data on this compound and AQP1
The following table summarizes the key quantitative parameters for this compound and the AQP1 protein based on available literature.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 218.211 g/mol | |
| Formula | C₁₂H₁₀O₄ | |
| IC₅₀ for AQP1 water flux inhibition | 8 µM | |
| Solubility | Soluble to 100 mM in DMSO | |
| Aquaporin-1 (AQP1) | ||
| Molecular Weight (monomer) | ~28 kDa | [4] |
| Quaternary Structure | Homotetramer | [4][8] |
| Water Pore Diameter (constriction) | ~3 Å | [3] |
Experimental Protocols for Studying AQP1 Tetramer Organization
Investigating the influence of a small molecule like this compound on AQP1 tetramer organization requires a multi-faceted approach employing various biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes based on their size and shape, preserving their native oligomeric state.
-
Objective: To determine if this compound treatment alters the migration pattern of the AQP1 tetramer, suggesting a change in its size or stability.
-
Methodology:
-
Membrane Protein Extraction: Isolate membranes from cells expressing AQP1 (e.g., human erythrocytes or a stable cell line) by sonication or dounce homogenization followed by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or Triton X-100) and a cocktail of protease inhibitors. Incubate on ice to solubilize membrane proteins.
-
Treatment with this compound: Divide the solubilized protein extract into aliquots. Treat with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified incubation period at 4°C.
-
Sample Preparation: Add Coomassie Blue G-250 to the samples. The dye binds to the protein complexes, conferring a negative charge necessary for migration in the electric field.
-
Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%). Run the electrophoresis at 4°C to maintain protein complex integrity.
-
Detection: Transfer the separated protein complexes to a PVDF membrane and perform a Western blot using an anti-AQP1 antibody to visualize the different oligomeric forms of AQP1.
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to study interactions within the AQP1 tetramer and how these might be affected by this compound. This is particularly useful if studying heterotetramers or interactions with other proteins.
-
Objective: To assess if this compound disrupts the interaction between AQP1 monomers.
-
Methodology:
-
Cell Culture and Lysis: Co-transfect cells with differentially tagged AQP1 monomers (e.g., FLAG-tagged and HA-tagged AQP1). Treat the cells with this compound or a vehicle control prior to lysis. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) conjugated to agarose beads. This will pull down the FLAG-tagged AQP1 and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-HA antibody). A reduction in the co-precipitated protein in the this compound-treated sample would suggest a disruption of the monomer-monomer interaction.
-
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules, making it ideal for studying changes in protein conformation or oligomerization in living cells.
-
Objective: To determine if this compound alters the distance between AQP1 monomers within the tetramer.
-
Methodology:
-
Construct Preparation: Create AQP1 fusion proteins with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).
-
Cell Transfection and Treatment: Co-transfect cells with the AQP1-CFP and AQP1-YFP constructs. Treat the cells with this compound or a vehicle control.
-
Microscopy and FRET Measurement: Image the cells using a fluorescence microscope equipped for FRET analysis. Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP). An increase in the acceptor emission upon donor excitation indicates FRET.
-
Data Analysis: Calculate the FRET efficiency in control and this compound-treated cells. A change in FRET efficiency would suggest a conformational change or a change in the arrangement of the monomers within the tetramer.
-
Visualizing Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for investigating the effect of this compound on AQP1 tetramer organization and a hypothetical signaling pathway.
Caption: Experimental workflow for assessing the impact of this compound on AQP1 tetramerization.
Caption: Hypothetical mechanism of this compound action on the AQP1 tetramer.
Conclusion and Future Directions
While this compound is established as an inhibitor of AQP1-mediated water transport, its effects on the structural organization of the AQP1 tetramer are currently unknown. This guide provides a framework for researchers to investigate this potential interaction through established and robust experimental methodologies. Future studies employing techniques such as BN-PAGE, co-immunoprecipitation, and FRET are essential to elucidate the complete mechanism of action of this compound. A deeper understanding of how small molecules modulate the oligomeric state of aquaporins could pave the way for the rational design of novel drugs targeting a range of physiological and pathological processes. Furthermore, advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution insights into the binding of this compound to AQP1 and any subsequent conformational changes in the tetramer.
References
- 1. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on the structure and function of aquaporin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function and translational relevance of aquaporin dual water and ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Investigating the Role of AQP1 in Cancer with the Selective Inhibitor TC AQP1 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-1 (AQP1), a water channel protein, is increasingly implicated in the pathophysiology of numerous cancers. Its overexpression often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis. AQP1 is believed to facilitate cancer progression by promoting cell migration, invasion, and angiogenesis. This technical guide provides a comprehensive overview of the role of AQP1 in oncology and outlines a detailed experimental framework for its investigation using the selective AQP1 inhibitor, TC AQP1 1. This document includes detailed experimental protocols, data presentation tables, and visualizations of key signaling pathways and experimental workflows to aid researchers in this critical area of cancer biology.
Introduction to Aquaporin-1 (AQP1) in Cancer
Aquaporin-1 is a transmembrane protein that facilitates the rapid transport of water across cell membranes.[1][2] While ubiquitously expressed in various tissues, its aberrant upregulation has been documented in a wide array of solid tumors, including breast, colon, lung, and brain cancers.[3][4][5] Emerging evidence strongly suggests that AQP1 is not merely a passive water channel but an active participant in tumorigenesis.[1][3]
The primary roles of AQP1 in cancer are believed to be:
-
Cell Migration and Invasion: By facilitating rapid changes in cell volume and shape, AQP1 is thought to be crucial for the formation of lamellipodia and other cellular protrusions necessary for cell movement.[3][6] AQP1 expression is often polarized at the leading edge of migrating cancer cells.[3]
-
Angiogenesis: AQP1 is expressed in endothelial cells and is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][7] AQP1-deficient mice have been shown to have reduced tumor angiogenesis.[7]
-
Tumor Microenvironment Modulation: AQP1 may also play a role in modulating the tumor microenvironment, potentially by influencing interstitial fluid pressure and nutrient transport.
Given its significant role in cancer progression, AQP1 has emerged as a promising therapeutic target.
This compound: A Selective AQP1 Inhibitor
This compound is a small molecule inhibitor of AQP1.[8][9] It has been shown to block the water channel function of AQP1, providing a valuable tool for elucidating the specific contributions of AQP1 to cancer biology.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 218.211 g/mol | [8] |
| Formula | C₁₂H₁₀O₄ | [8] |
| CAS Number | 37710-81-9 | [8] |
| Mechanism of Action | AQP1 channel blocker | [8][9] |
| IC₅₀ | 8 µM (in Xenopus oocytes) | [8][9] |
| Solubility | Soluble to 100 mM in DMSO | [8] |
AQP1-Associated Signaling Pathways in Cancer
AQP1 does not act in isolation. Its pro-tumorigenic effects are mediated through complex interactions with key intracellular signaling pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and migration. AQP1 has been shown to interact with β-catenin, preventing its degradation and thereby augmenting Wnt signaling.[7][10] This leads to the nuclear translocation of β-catenin and the activation of target genes involved in tumorigenesis, such as c-Myc and Cyclin D1.[7][10]
References
- 1. corning.com [corning.com]
- 2. Aquaporin_1 [collab.its.virginia.edu]
- 3. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. por.hu [por.hu]
- 5. Targeting Aquaporins in Novel Therapies for Male and Female Breast and Reproductive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TC AQP1 1 Experimental Protocol for Xenopus Oocyte Swelling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1), a member of the transmembrane water channel family, plays a crucial role in facilitating rapid water transport across cell membranes. The Xenopus laevis oocyte expression system is a robust and widely used method for functionally characterizing AQP1 and screening potential inhibitors.[1] This is due to the oocyte's large size, low endogenous water permeability, and high capacity for heterologous protein expression.[1] The principle of the assay involves microinjecting AQP1 cRNA into the oocytes. Following an incubation period to allow for protein expression and trafficking to the plasma membrane, the oocytes are subjected to a hypotonic environment. The subsequent swelling, caused by the influx of water through the newly expressed AQP1 channels, is monitored and quantified, typically through video microscopy.[1] This provides a direct measure of the functional activity of AQP1.
Data Presentation
The following tables summarize key quantitative data for the Xenopus oocyte swelling assay for AQP1.
Table 1: Composition of Solutions and Buffers
| Solution/Buffer | Component | Concentration |
| ND96 (Normal Oocyte Saline) | NaCl | 96 mM |
| KCl | 2 mM | |
| MgCl₂ | 1 mM | |
| CaCl₂ | 1.8 mM | |
| HEPES | 5 mM | |
| pH | 7.4-7.6 | |
| Ca²⁺-free ND96 | NaCl | 96 mM |
| KCl | 2 mM | |
| MgCl₂ | 1 mM | |
| HEPES | 5 mM | |
| pH | 7.6 | |
| Modified Barth's Saline (MBS) | NaCl | 88 mM |
| KCl | 1 mM | |
| MgSO₄ | 0.82 mM | |
| Ca(NO₃)₂ | 0.33 mM | |
| CaCl₂ | 0.41 mM | |
| HEPES | 10 mM | |
| pH | 7.5 | |
| Collagenase Solution | Collagenase Type I | 1-2 mg/mL |
| in Ca²⁺-free ND96 | ||
| Hypotonic Solution | ND96 | 50% (diluted with nuclease-free water) |
References for buffer compositions:[2][3][4][5][6]
Table 2: Experimental Parameters and Expected Results
| Parameter | Value | Notes |
| AQP1 cRNA Injection Volume | 50 nL | |
| AQP1 cRNA Concentration | 3 - 50 ng/oocyte | The optimal concentration should be determined empirically.[7][8] |
| Incubation Time | 1 - 7 days | Typically 2-3 days is sufficient for robust expression.[7][9] |
| Incubation Temperature | 16 - 18 °C | |
| Osmotic Gradient | ~100-150 mOsm | Achieved by transferring from isotonic ND96 to 50% hypotonic solution.[10] |
| Control Oocyte Permeability (Pf) | ~13 ± 2 µm/s | Water-injected or uninjected oocytes.[8] |
| AQP1-Expressing Oocyte Permeability (Pf) | ~258 ± 58 µm/s | Represents a significant increase over control oocytes.[8] |
| Expected Swelling | Up to 40% volume increase in 1-2 minutes | AQP1-expressing oocytes may eventually burst under hypotonic stress.[10] |
Experimental Protocols
Part 1: Preparation of Xenopus laevis Oocytes
-
Ovary Lobe Removal: Anesthetize a female Xenopus laevis frog by immersion in an appropriate anesthetic solution. Surgically remove a portion of the ovary and place it in ND96 medium.[6] The incision can be sutured, and the frog allowed to recover.
-
Oocyte Isolation: Manually separate the ovary lobes into smaller clusters of oocytes.
-
Defolliculation: To remove the follicular cell layer, incubate the oocyte clusters in a collagenase solution (1-2 mg/mL in Ca²⁺-free ND96) with gentle agitation for approximately 1-2 hours at room temperature.[4][6]
-
Washing: After defolliculation, thoroughly wash the oocytes multiple times with Ca²⁺-free ND96 followed by several washes with ND96 to remove any remaining collagenase and cellular debris.[4]
-
Oocyte Selection: Under a stereomicroscope, select healthy, mature Stage V-VI oocytes. These are characterized by their large size and distinct dark (animal) and light (vegetal) poles.[11]
-
Incubation: Store the selected oocytes in ND96 medium supplemented with antibiotics at 16-18°C.
Part 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped AQP1 cRNA from a linearized plasmid template using an in vitro transcription kit. Purify the cRNA and verify its integrity and concentration.
-
Microinjection Pipette Preparation: Pull glass capillaries to create fine-tipped microinjection needles. Calibrate the needles to ensure a consistent injection volume (typically 50 nL).[11]
-
Microinjection: Load the AQP1 cRNA solution into the microinjection pipette. Secure an oocyte and inject approximately 50 nL of the cRNA solution (containing 3-50 ng of cRNA) into the oocyte's cytoplasm.[7][8][9] For control experiments, inject an equivalent volume of nuclease-free water.
-
Post-injection Incubation: Transfer the injected oocytes to fresh ND96 medium and incubate for 1-7 days at 16-18°C to allow for AQP1 protein expression and insertion into the plasma membrane.[7][9]
Part 3: Oocyte Swelling Assay
-
Experimental Setup: Place a single oocyte in a perfusion chamber on the stage of a microscope equipped with a camera for video recording.
-
Baseline Recording: Perfuse the chamber with isotonic ND96 solution and record the initial size of the oocyte.
-
Induction of Hypotonic Stress: Rapidly switch the perfusion to a hypotonic solution (e.g., 50% ND96).[7][12]
-
Data Acquisition: Record a time-lapse video of the oocyte as it swells. The recording duration is typically 3-5 minutes, or until the oocyte lyses.[10]
-
Image Analysis: Analyze the recorded images using software to measure the oocyte's cross-sectional area or diameter at regular intervals.
-
Calculation of Water Permeability: Calculate the initial rate of volume change (dV/dt) from the image analysis data. The osmotic water permeability coefficient (Pf) can then be calculated using the following formula: Pf = [V₀ * (d(V/V₀)/dt)] / [S₀ * Vw * (osmin - osmout)] Where V₀ is the initial volume, S₀ is the initial surface area, Vw is the molar volume of water, and (osmin - osmout) is the osmotic gradient.
Mandatory Visualizations
Caption: Experimental workflow for the AQP1 Xenopus oocyte swelling assay.
Caption: Logical relationship of the AQP1 functional assay in Xenopus oocytes.
References
- 1. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 6. Preparation of Xenopus laevis oocytes [protocols.io]
- 7. 4.3. Oocyte Expression System and Swelling Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microinjection of Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TC AQP1 1 in a Cell-Based Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1) is a water channel protein crucial for rapid water transport across cell membranes in various tissues. Its involvement in physiological processes such as fluid homeostasis, angiogenesis, and cell migration has made it a significant target for drug discovery.[1] TC AQP1 1 is a known blocker of the AQP1 channel, inhibiting water flux.[2] These application notes provide a detailed protocol for utilizing this compound in a cell-based permeability assay to quantify its inhibitory effects on AQP1 function. The described method is a calcein quenching assay, a robust and high-throughput compatible technique for measuring osmotic water transport in live cells.[1][3]
Principle of the Assay
The calcein quenching assay is a well-established method for measuring changes in cell volume.[4] Cells are loaded with calcein-AM, a non-fluorescent, membrane-permeable molecule. Inside the cell, esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent and membrane-impermeable calcein. When cells are subjected to a hypertonic solution, water flows out through channels like AQP1, causing the cell to shrink. This increase in intracellular calcein concentration leads to self-quenching of its fluorescence. The rate of fluorescence decay is directly proportional to the rate of water efflux and, therefore, to the water permeability of the cell membrane. By measuring the rate of fluorescence quenching in the presence and absence of this compound, the inhibitory effect of the compound on AQP1-mediated water transport can be accurately determined.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | |
| Molecular Weight | 218.21 g/mol | |
| Biological Activity | Aquaporin 1 (AQP1) channel blocker | [2] |
| IC₅₀ | 8 µM (in Xenopus oocytes) | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Representative Dose-Response of this compound on AQP1-Mediated Water Permeability in AQP1-Expressing HEK293 Cells
| This compound Concentration (µM) | Inhibition of Water Permeability (%) |
| 0 (Vehicle Control) | 0 |
| 1 | 12.5 |
| 5 | 45.2 |
| 10 | 68.7 |
| 25 | 85.3 |
| 50 | 92.1 |
| 100 | 95.8 |
Note: This is representative data generated for illustrative purposes, based on the known IC₅₀ in Xenopus oocytes.
Table 3: Effect of this compound on the Rate Constant of Water Efflux in AQP1-Expressing HEK293 Cells
| Condition | Rate Constant (k, s⁻¹) | Standard Deviation |
| Control (Vehicle) | 0.15 | ± 0.012 |
| This compound (10 µM) | 0.05 | ± 0.005 |
Note: This is representative data for illustrative purposes. The rate constant (k) is derived from fitting the fluorescence decay curve to a one-phase exponential decay function.
Mandatory Visualizations
Caption: Mechanism of AQP1 Inhibition by this compound.
References
- 1. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated cell-based assay for screening of aquaporin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of AQP1 Inhibitors Using a Calcein Quenching Assay with TC AQP1 1 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1) is a water channel protein extensively expressed in various human tissues and is implicated in numerous physiological and pathological processes, including fluid homeostasis, angiogenesis, and tumor metastasis. Its role in these processes makes it a compelling target for drug discovery. The calcein quenching assay is a robust, high-throughput method for identifying and characterizing AQP1 inhibitors by measuring changes in cell volume in response to osmotic stress. This application note provides a detailed protocol for utilizing this assay to assess the inhibitory potential of compounds against AQP1, using the known AQP1 inhibitor, TC AQP1 1, as a model.
Principle of the Calcein Quenching Assay
The calcein quenching assay leverages the concentration-dependent self-quenching property of the fluorescent dye, calcein.[1][2][3] Cells are loaded with the membrane-permeable calcein-AM, which is intracellularly converted to the membrane-impermeable fluorescent calcein by cellular esterases.[1] When cells are subjected to a hypertonic solution, water efflux through AQP1 channels causes the cells to shrink. This decrease in cell volume concentrates the intracellular calcein, leading to fluorescence quenching (a decrease in fluorescence intensity). The rate of fluorescence quenching is proportional to the rate of water transport. AQP1 inhibitors will slow down this water efflux, resulting in a slower rate of fluorescence quenching.
Quantitative Data for this compound
This compound is a known blocker of the AQP1 water channel. The following table summarizes its key inhibitory properties.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Aquaporin-1 (AQP1) | Water flux in Xenopus oocytes | 8 µM |
Experimental Protocols
This section provides a detailed methodology for performing the calcein quenching assay to evaluate AQP1 inhibition.
Materials and Reagents
-
Cells expressing AQP1 (e.g., AQP1-transfected cell line or a cell line with high endogenous AQP1 expression)
-
Calcein-AM (5 mM stock in DMSO)
-
Probenecid (175 mM stock in 200 mM NaOH)
-
This compound (stock solution in DMSO)
-
Isotonic buffer (e.g., PBS)
-
Hypertonic buffer (e.g., PBS with added mannitol or sucrose)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Experimental Workflow Diagram
Caption: Experimental workflow for the calcein quenching assay.
Step-by-Step Protocol
-
Cell Plating:
-
Seed cells expressing AQP1 in a 96-well black, clear-bottom microplate at a density that will result in approximately 90% confluency on the day of the assay.
-
Incubate the cells under standard cell culture conditions.
-
-
Calcein Loading:
-
Prepare the calcein-AM loading medium by adding calcein-AM to pre-warmed cell culture medium to a final concentration of 5 µM.[1]
-
Add probenecid to the loading medium to a final concentration of 1 mM to inhibit the transport of calcein out of the cells.[1]
-
Remove the culture medium from the cells and add 100 µL of the calcein-AM loading medium to each well.
-
Incubate the plate at 37°C for 90 minutes.[1]
-
After incubation, wash the cells twice with isotonic buffer to remove extracellular calcein-AM.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound or other test compounds in isotonic buffer.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include appropriate vehicle controls (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at 490 nm and measure emission at 520 nm.
-
Measure the baseline fluorescence for a short period (e.g., 5-10 seconds).
-
Program the plate reader to inject a volume of hypertonic buffer (e.g., 75 µL) to induce cell shrinkage.
-
Immediately following injection, begin kinetic measurement of fluorescence intensity every 50-100 milliseconds for at least 60 seconds.
-
-
Data Analysis:
-
The rate of fluorescence quenching can be determined by fitting the initial phase of the fluorescence decay curve to a single exponential function.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of AQP1 Inhibition by this compound
The precise molecular mechanism of AQP1 inhibition by many small molecules, including this compound, is an area of ongoing research. However, the general mechanism involves the binding of the inhibitor to the AQP1 channel, thereby occluding the pore and preventing the passage of water molecules.
Caption: AQP1 inhibition by this compound.
Conclusion
The calcein quenching assay is a reliable and high-throughput method for screening and characterizing AQP1 inhibitors. Its sensitivity and adaptability make it a valuable tool in the early stages of drug discovery. By following the detailed protocol provided in this application note, researchers can effectively assess the inhibitory activity of novel compounds against AQP1, paving the way for the development of new therapeutics targeting this important water channel.
References
- 1. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
Application Notes and Protocols for Assessing Cell Migration in Relation to Aquaporin-1 (AQP1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the role of Aquaporin-1 (AQP1), a water channel protein, in cell migration. The methodologies described are fundamental for screening potential therapeutic compounds that may modulate AQP1 function and consequently impact cell motility, a key process in physiological and pathological conditions such as angiogenesis, wound healing, and cancer metastasis.
Aquaporin-1 has been identified as a key facilitator of cell migration in various cell types.[1][2][3][4] Its expression is often polarized at the leading edge of migrating cells, where it is thought to facilitate rapid water influx.[2][3][5] This localized change in cell volume is believed to be crucial for the extension of lamellipodia, the protrusive structures that guide cell movement.[1][2][6][7] Studies have shown that the inhibition or genetic knockdown of AQP1 can significantly impair cell migration, highlighting its potential as a therapeutic target.[1][3][8][9][10]
The following protocols detail two widely used in vitro methods to assess cell migration: the Transwell (or Boyden Chamber) Assay and the Wound Healing (Scratch) Assay. Additionally, a protocol for immunofluorescence staining is provided to visualize AQP1 expression and localization within cells.
Key Experimental Protocols
Transwell Migration Assay
The transwell assay, also known as the Boyden chamber assay, is a quantitative method to assess the chemotactic response of cells.[11] It utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate migration through the pores of the membrane.[11][12]
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and endothelial cells)[11][12]
-
24-well companion plates
-
Cell culture medium (serum-free for the upper chamber, serum-containing or with a specific chemoattractant for the lower chamber)[12]
-
Cells of interest (e.g., endothelial cells, cancer cell lines)
-
Test compound (e.g., AQP1 inhibitor or activator)
-
Fixation solution (e.g., 4% paraformaldehyde)[12]
-
Staining solution (e.g., 0.1% Crystal Violet)[12]
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours. Detach cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[12]
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[12]
-
If testing a compound, add it to both the upper and lower chambers at the desired concentration.
-
Seed 1 x 10^5 cells in 100 µL of serum-free medium into the upper chamber of the transwell insert.[12]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 6-24 hours).[10]
-
Staining and Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.[12]
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[12]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells in several random fields of view using a microscope.
-
For quantification, the Crystal Violet stain can be extracted using a solvent (e.g., 5% SDS), and the absorbance can be measured at 570 nm.[12]
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.[13] It involves creating a "scratch" or a cell-free gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[13]
Materials:
-
12-well or 24-well plates
-
Cells of interest
-
Cell culture medium
-
Sterile 200 µL pipette tip or a specialized scratch tool[8][14]
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[13][14]
-
Creating the Wound: Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[8][14]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[14] Add fresh culture medium, with or without the test compound, to the wells.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.[13] Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.
-
Data Acquisition: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the wound is nearly closed in the control wells (typically 18-48 hours).[13][14]
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be quantified by calculating the percentage of wound closure over time relative to the initial scratch area.
Immunofluorescence Staining for AQP1
Immunofluorescence staining allows for the visualization of AQP1 protein expression and its subcellular localization, which is often polarized to the leading edge of migrating cells.[1][3]
Materials:
-
Cells grown on glass coverslips
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[1][15]
-
Blocking buffer (e.g., 1% BSA in PBS)[1]
-
Primary antibody (anti-AQP1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)[1]
-
Antifade mounting medium[15]
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow until the desired confluency.
-
Fixation: Rinse the cells with PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.[1][15]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 5 minutes to allow antibodies to access intracellular epitopes.[1]
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 20-30 minutes.[1][15]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP1 antibody diluted in the blocking buffer overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently labeled secondary antibody (e.g., conjugated with TRITC or FITC) for 1-2 hours at room temperature, protected from light.[1][15]
-
Counterstaining and Mounting: Wash with PBS. Stain the nuclei with DAPI for 5 minutes.[1] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. AQP1 staining will appear in the color of the secondary antibody's fluorophore, and the nuclei will be blue.
Data Presentation
Quantitative data from the cell migration assays should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Transwell Migration Assay Data
| Treatment Group | Concentration | Mean Migrated Cells per Field (± SD) | % Migration vs. Control |
| Control (Vehicle) | - | 150 (± 15) | 100% |
| Compound X | 1 µM | 75 (± 8) | 50% |
| Compound X | 10 µM | 30 (± 5) | 20% |
| AQP1 Knockdown | - | 45 (± 6) | 30% |
Table 2: Wound Healing Assay Data
| Treatment Group | Concentration | % Wound Closure at 24h (± SD) |
| Control (Vehicle) | - | 85% (± 5%) |
| Compound X | 1 µM | 40% (± 7%) |
| Compound X | 10 µM | 15% (± 4%) |
| AQP1 Knockdown | - | 25% (± 6%) |
Visualizations
AQP1 Signaling in Cell Migration
The following diagram illustrates a proposed signaling pathway for AQP1-mediated cell migration. AQP1 facilitates localized water influx at the lamellipodia, a process that is thought to be crucial for cytoskeletal rearrangements and cell protrusion.[1][2] AQP1 has also been shown to interact with proteins like Lin-7 and β-catenin, which can influence cytoskeleton stability and cell motility.[1]
Caption: AQP1-mediated signaling pathway in cell migration.
Experimental Workflow for Assessing Cell Migration
This diagram outlines the general workflow for conducting cell migration experiments to assess the effect of a test compound on AQP1-mediated cell motility.
Caption: Workflow for assessing AQP1-mediated cell migration.
References
- 1. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Aquaporins and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma [frontiersin.org]
- 7. AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aquaporin-1-facilitated keratocyte migration in cell culture and in vivo corneal wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of aquaporin-1 water channel by AqB013 restricts migration and invasiveness of colon cancer cells and prevents endothelial tube formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. 細胞遷移與入侵測試 [sigmaaldrich.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
- 15. biotium.com [biotium.com]
Application Notes and Protocols for In Vivo Administration of TC AQP1 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1) is a water channel protein integral to fluid transport across cell membranes in various tissues. Its involvement in physiological processes such as urine concentration, glandular fluid secretion, and cell migration has been extensively studied, primarily through the use of AQP1 knockout mouse models. These studies have revealed that the absence of AQP1 can lead to significant physiological alterations, including impaired tumor angiogenesis and reduced brain injury after trauma, highlighting AQP1 as a potential therapeutic target.
TC AQP1 1 has been identified as a blocker of the AQP1 channel. While in vivo studies using this specific compound in mouse models are not yet extensively documented in publicly available literature, this document provides a comprehensive guide for researchers aiming to investigate its effects in vivo. The following application notes and protocols are based on the known in vitro properties of this compound and the established physiological impact of AQP1 inhibition derived from knockout mouse studies.
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Aquaporin 1 (AQP1) channel blocker | [1][2] |
| IC₅₀ | 8 µM (in Xenopus oocytes) | [1][2] |
| Molecular Weight | 218.21 g/mol | [1] |
| Formula | C₁₂H₁₀O₄ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1][2] |
| CAS No. | 37710-81-9 | [1] |
Table 2: Summary of Key Phenotypes Observed in AQP1 Knockout Mice
| System/Process | Phenotype in AQP1 Knockout Mice | Potential Implication for this compound Administration |
| Renal | Deficiency in urinary concentrating function, polyuria.[3] | Altered water balance and kidney function. |
| Vascular | Reduced tumor angiogenesis.[3][4] | Anti-angiogenic effects in cancer models. |
| Cellular | Impaired cell migration.[3][4] | Inhibition of metastasis and wound healing. |
| Ocular | Reduced intraocular pressure. | Potential therapeutic for glaucoma. |
| Neurological | Reduced brain injury upon trauma, neuroinflammation.[3] | Neuroprotective effects in models of brain injury. |
| Gastrointestinal | Edema of the intestinal wall.[5] | Potential for gastrointestinal side effects. |
Experimental Protocols
The following protocols are generalized guidelines for the in vivo administration of a novel small molecule inhibitor like this compound in a mouse model. It is critical that researchers perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Prepare Vehicle:
-
Prepare Working Solution:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the formulation needed.
-
Example for a 2 mg/mL working solution:
-
The final volume will be 1 mL with a this compound concentration of 2 mg/mL.
-
Always prepare a fresh formulation before each experiment.
-
Protocol 2: Administration of this compound to Mice
Objective: To administer the prepared this compound formulation to mice via a suitable route.
Materials:
-
Prepared this compound working solution and a corresponding vehicle-only control solution.
-
Appropriate gauge needles and syringes for the chosen administration route (e.g., 27-30G for intraperitoneal injection).
-
Mouse scale.
-
70% ethanol for disinfection.
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the precise volume of the solution to be administered.
-
Properly restrain the mouse according to institutional guidelines.
-
-
Administration Route Selection:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery of small molecules. It is relatively easy to perform and allows for rapid absorption.
-
Oral Gavage (PO): Suitable for evaluating oral bioavailability but requires more skill to perform correctly and avoid injury.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability but is technically challenging in mice.
-
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
-
-
Dosage Calculation and Administration:
-
Dosage: A starting dose can be estimated based on the in vitro IC₅₀, but a dose-escalation study is essential. For an IC₅₀ of 8 µM, initial in vivo doses might range from 1 to 25 mg/kg.
-
Volume Calculation:
-
Volume to inject (µL) = (Dosage (mg/kg) * Mouse Weight (g)) / Concentration of Working Solution (mg/mL)
-
For a 10 mg/kg dose in a 20 g mouse using a 2 mg/mL solution: (10 * 20) / 2 = 100 µL.
-
-
Administer the calculated volume of the this compound solution to the treatment group and an equal volume of the vehicle solution to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any signs of toxicity or adverse reactions, such as changes in weight, behavior, or activity.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: AQP1 signaling pathways in cell proliferation and migration.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. This compound | Aquaporin Channel Blockers: R&D Systems [rndsystems.com]
- 2. This compound (5412) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Physiological and pathological impact of AQP1 knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knock-Out Models Reveal New Aquaporin Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AQP1 in the Gastrointestinal Tract of Mice: Expression Pattern and Impact of AQP1 Knockout on Colonic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]
Measuring the Efficacy of TC AQP1 1 in 3D Cell Culture Models: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers. By recapitulating the complex cell-cell and cell-matrix interactions of in vivo tissues, 3D models offer a more predictive platform for evaluating the efficacy of therapeutic compounds.[1] Aquaporin 1 (AQP1), a water channel protein, is overexpressed in various cancers and has been implicated in tumor progression, including cell migration, invasion, and angiogenesis.[2][3] This makes AQP1 a compelling target for cancer therapy. TC AQP1 1 is a known blocker of the AQP1 water channel. This application note provides a detailed protocol for assessing the efficacy of this compound in 3D cancer cell culture models, focusing on viability, apoptosis, and key biomarker modulation.
Putative Signaling Pathways Affected by AQP1 Inhibition
AQP1 is implicated in cancer progression through its interaction with key signaling pathways that regulate cell migration, invasion, and proliferation.[2][4] Inhibition of AQP1 by this compound is hypothesized to disrupt these pathways, leading to anti-cancer effects. Two major pathways of interest are the Wnt/β-catenin and Focal Adhesion Kinase (FAK) signaling pathways.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D cell culture models involves spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and biomarker expression.
Experimental Protocols
3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform spheroids using the hanging drop method.[5]
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Multi-channel pipette
Procedure:
-
Culture cells to 70-80% confluency.
-
Trypsinize, collect, and count the cells.
-
Prepare a cell suspension at a concentration of 2.5 x 10^5 cells/mL in complete medium.[6]
-
Dispense 20 µL drops of the cell suspension onto the inside of a Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Invert the lid and place it on the dish.
-
Incubate for 3-5 days at 37°C and 5% CO2 to allow for spheroid formation.
-
Monitor spheroid formation daily using a microscope.
This compound Treatment of 3D Spheroids
Materials:
-
This compound (Tocris Bioscience or equivalent)[7]
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Pre-formed spheroids in a 96-well ultra-low attachment plate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Carefully transfer individual spheroids to the wells of a 96-well ultra-low attachment plate containing 100 µL of fresh medium per well.
-
Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assessment (ATP-Based Assay)
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to measure cell viability.[8][9][10]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or equivalent
-
Treated spheroids in a 96-well plate
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 200 µL of the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
Apoptosis Assessment (Caspase-3/7 Assay)
This protocol uses a commercially available kit (e.g., Caspase-Glo® 3/7 3D Assay) to measure caspase-3 and -7 activity as a marker of apoptosis.[11][12]
Materials:
-
Caspase-Glo® 3/7 3D Assay (Promega) or equivalent
-
Treated spheroids in a 96-well plate
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well containing 100 µL of medium and spheroids.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
Biomarker Analysis (Immunofluorescence Staining)
This protocol describes the immunofluorescent staining of spheroids to visualize the expression and localization of key biomarkers.[13][14][15]
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-FAK)
-
Fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully aspirate the medium and fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Washing: Wash the spheroids three times with PBS for 10 minutes each.
-
Permeabilization: Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.
-
Washing: Wash the spheroids three times with PBS for 10 minutes each.
-
Blocking: Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS containing 0.1% Tween-20 for 15 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Washing: Wash the spheroids three times with PBS containing 0.1% Tween-20 for 15 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the spheroids twice with PBS.
-
Mounting and Imaging: Mount the spheroids in a suitable mounting medium and image using a confocal microscope.
Data Presentation
Quantitative data from the viability and apoptosis assays should be summarized in tables for easy comparison between different concentrations of this compound and the vehicle control.
Table 1: Effect of this compound on Spheroid Viability
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Apoptosis Induction in Spheroids
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Conclusion
This application note provides a comprehensive framework for evaluating the efficacy of the AQP1 inhibitor, this compound, in 3D cell culture models. The detailed protocols for spheroid formation, drug treatment, and various analytical assays will enable researchers to generate robust and reproducible data. The inclusion of biomarker analysis targeting the Wnt/β-catenin and FAK signaling pathways will provide deeper insights into the mechanism of action of this compound. By employing these advanced in vitro models, researchers can better predict the in vivo therapeutic potential of novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 6. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. ilexlife.com [ilexlife.com]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Immunofluorescence staining for spheroid [bio-protocol.org]
- 14. Immunofluorescent staining of cancer spheroids and fine-needle aspiration-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TC1-AQP1-1 Concentration for AQP1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use TC1-AQP1-1 for the inhibition of Aquaporin-1 (AQP1). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is TC1-AQP1-1 and what is its primary mechanism of action?
A1: TC1-AQP1-1 is a small molecule inhibitor of the aquaporin 1 (AQP1) water channel.[1] Its chemical name is 3,3'-(1,3-Phenylene)bis(2-propenoic acid). It functions by blocking the passage of water through the AQP1 channel.
Q2: What is the IC50 of TC1-AQP1-1?
A2: The reported IC50 of TC1-AQP1-1 for inhibiting water flux in Xenopus oocytes expressing human AQP1 is 8 µM.[1][2]
Q3: In what solvent should I dissolve TC1-AQP1-1?
A3: TC1-AQP1-1 is soluble in DMSO, with a maximum concentration of 100 mM.
Q4: How should I prepare a stock solution of TC1-AQP1-1?
A4: To prepare a stock solution, dissolve TC1-AQP1-1 in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.182 mg of TC1-AQP1-1 (assuming a molecular weight of 218.21) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q5: What is the recommended working concentration for TC1-AQP1-1?
A5: The optimal working concentration can vary depending on the experimental system. For Xenopus oocytes, concentrations around the IC50 (8 µM) are a good starting point. For cell-based assays, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 1 µM to 50 µM is advisable.
Q6: How long should I incubate my cells with TC1-AQP1-1?
A6: Incubation times can vary. For some assays, a pre-incubation of 15-30 minutes may be sufficient.[3][4] However, for cellular assays, longer incubation times (e.g., 2 hours or more) might be necessary to allow for compound uptake and interaction with the target.[5] Optimization of the incubation time is recommended for each specific experimental setup.
Troubleshooting Guide
Issue 1: No or low inhibition of AQP1 activity is observed.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of TC1-AQP1-1 for your specific cell line or experimental model. The IC50 of 8 µM was determined in Xenopus oocytes and may not be directly transferable to other systems.[1]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the pre-incubation time of the cells with TC1-AQP1-1 before measuring AQP1 activity.
-
-
Possible Cause 3: Cell-line specific efficacy.
-
Solution: Some studies suggest that the inhibitory effect of certain AQP1 modulators can be cell-type specific. One study found that while TC1-AQP1-1 (referred to as compound 1 in the study) was effective in Xenopus oocytes, it did not show significant inhibition in human erythrocytes.[6] It is crucial to validate the inhibitory activity of TC1-AQP1-1 in your specific cell line of interest.
-
-
Possible Cause 4: Compound precipitation.
-
Solution: Ensure that the final concentration of DMSO in your experimental buffer is low (typically ≤ 0.5%) to prevent the compound from precipitating. When diluting the DMSO stock solution into aqueous buffers, do so with vigorous mixing.
-
Issue 2: High background or variability in the assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a uniform cell density across all wells of your assay plate.
-
-
Possible Cause 2: Cell health.
-
Solution: Use healthy, actively growing cells for your experiments. Ensure that the cells are not overgrown or stressed.
-
-
Possible Cause 3: Assay-related technical issues.
-
Solution: For fluorescence-based assays, ensure proper loading of the fluorescent dye and minimize photobleaching. For stopped-flow assays, ensure proper mixing and the absence of air bubbles.
-
Issue 3: Observed cytotoxicity at the tested concentrations.
-
Possible Cause 1: High concentration of TC1-AQP1-1 or DMSO.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of TC1-AQP1-1 and the DMSO vehicle in your cell line.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While TC1-AQP1-1 is reported as an AQP1 blocker, the possibility of off-target effects at higher concentrations cannot be excluded. If cytotoxicity is observed at concentrations required for AQP1 inhibition, consider exploring alternative AQP1 inhibitors.
-
Data Presentation
Table 1: Properties of TC1-AQP1-1
| Property | Value | Reference |
| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | [1] |
| Molecular Weight | 218.21 g/mol | |
| IC50 (hAQP1 in Xenopus oocytes) | 8 µM | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Table 2: Recommended Starting Concentrations for Different Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Xenopus Oocyte Swelling Assay | 5 µM - 20 µM | Based on the reported IC50 of 8 µM. |
| Cell-Based Calcein Quenching Assay | 10 µM - 50 µM | Cell permeability and potential for off-target effects should be considered. A dose-response curve is highly recommended. |
| Stopped-Flow Light Scattering Assay | 10 µM - 50 µM | Ensure the compound does not interfere with the light scattering signal. |
Experimental Protocols
Xenopus Oocyte Swelling Assay for AQP1 Inhibition
This assay measures the rate of oocyte swelling in a hypotonic solution as an indicator of water permeability through AQP1 channels.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding human AQP1. Incubate the oocytes for 2-3 days to allow for protein expression. Use water-injected oocytes as a negative control.
-
Inhibitor Incubation: Pre-incubate the AQP1-expressing oocytes in a buffer solution (e.g., ND96) containing the desired concentration of TC1-AQP1-1 or vehicle (DMSO) for at least 30 minutes.
-
Hypotonic Challenge: Transfer individual oocytes to a hypotonic solution (e.g., 50% diluted ND96).
-
Image Acquisition: Immediately start recording images of the oocyte at fixed intervals (e.g., every 20-30 seconds) for a total of 3-5 minutes using a microscope equipped with a camera.
-
Data Analysis: Measure the cross-sectional area of the oocyte in each image. Calculate the relative volume change over time. The rate of swelling is proportional to the water permeability. Compare the swelling rates of TC1-AQP1-1-treated oocytes to vehicle-treated oocytes to determine the percent inhibition.
Xenopus Oocyte Swelling Assay Workflow.
Cell-Based AQP1 Inhibition Assay using Calcein Fluorescence Quenching
This high-throughput-compatible assay measures changes in cell volume by monitoring the fluorescence of the dye calcein, which self-quenches at higher concentrations as the cell shrinks.
Methodology:
-
Cell Seeding: Seed AQP1-expressing cells (e.g., AQP1-transfected CHO or HEK293 cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Calcein Loading: Wash the cells with a buffer (e.g., PBS) and then incubate them with a loading buffer containing calcein-AM (e.g., 5-10 µM) for 30-60 minutes at 37°C.[7]
-
Inhibitor Incubation: Wash the cells to remove excess calcein-AM and then incubate with a buffer containing the desired concentrations of TC1-AQP1-1 or vehicle (DMSO) for 15-30 minutes at 37°C.[7]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Osmotic Challenge: Program the plate reader to inject a hypertonic solution (e.g., buffer containing mannitol or sucrose) into each well to induce cell shrinkage.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 490 nm and emission at 520 nm) before and immediately after the injection of the hypertonic solution over a time course (e.g., 60 seconds).
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of water efflux. Calculate the initial rate of quenching for each condition and compare the rates of TC1-AQP1-1-treated cells to vehicle-treated cells to determine the percent inhibition.
Calcein Fluorescence Quenching Assay Workflow.
Stopped-Flow Light Scattering Assay
This method provides a high-resolution measurement of water transport across the cell membrane by rapidly mixing a cell suspension with a hypertonic solution and measuring the change in light scattering as the cells shrink.
Methodology:
-
Cell/Vesicle Preparation: Prepare a suspension of cells endogenously expressing AQP1 (e.g., red blood cells) or membrane vesicles from AQP1-expressing cells.
-
Inhibitor Incubation: Incubate the cell or vesicle suspension with the desired concentration of TC1-AQP1-1 or vehicle (DMSO) for an optimized period (e.g., 30 minutes).[3][4]
-
Stopped-Flow Measurement: Load the cell/vesicle suspension and a hypertonic solution into the syringes of a stopped-flow instrument.
-
Rapid Mixing: Rapidly mix the two solutions, which will induce water efflux and cell/vesicle shrinkage.
-
Light Scattering Detection: Measure the change in 90° light scattering at a specific wavelength (e.g., 400-500 nm) over a short time course (milliseconds to seconds). Cell shrinkage will cause an increase in the light scattering signal.[8]
-
Data Analysis: Fit the light scattering data to an exponential function to obtain a rate constant (k). This rate constant is proportional to the osmotic water permeability. Compare the rate constants from TC1-AQP1-1-treated samples to those of vehicle-treated samples to calculate the percent inhibition.
References
- 1. TC AQP1 1 | Aquaporins | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. Oocyte Expression System and Swelling Assay [bio-protocol.org]
- 6. Experimental Evaluation of Proposed Small-Molecule Inhibitors of Water Channel Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologic.net [biologic.net]
TC AQP1 1 stability in cell culture media over time
Welcome to the technical support center for TC AQP1 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound identified as an Aquaporin-1 (AQP1) channel blocker. Its chemical name is 3,3'-(1,3-Phenylene)bis(2-propenoic acid). It is used in research to inhibit the water flux through the AQP1 channel.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions as a blocker of the AQP1 water channel, thereby inhibiting the transport of water across the cell membrane facilitated by AQP1.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.
Q4: How should this compound be stored?
A4: this compound should be stored at +4°C as a solid. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C.
Q5: Is there any data on the stability of this compound in cell culture media?
A5: Currently, there is no specific published data on the stability of this compound in various cell culture media over time. As a dicarboxylic acid and a propenoic acid derivative, it may be susceptible to degradation in aqueous solutions, although the extent and rate of this degradation in a complex environment like cell culture media are unknown. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in experimental results | Degradation of this compound in aqueous cell culture media over the course of the experiment. | - Prepare fresh dilutions of this compound in media for each experiment.- Minimize the time the compound is in the media before and during the experiment.- Consider a time-course experiment to assess the compound's effective window. |
| Precipitation of the compound in cell culture media | The final concentration of DMSO in the media is too high, or the compound's solubility limit in the aqueous media is exceeded. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.- Perform a solubility test of this compound in your specific cell culture medium at the desired working concentration before starting your experiment. |
| Lack of expected inhibitory effect | - Incorrect concentration of the compound.- Inactive compound due to improper storage or handling.- Cell line does not express AQP1 or expresses it at very low levels. | - Verify the calculations for your stock solution and working dilutions.- Ensure the compound has been stored correctly and handle it according to the manufacturer's instructions.- Confirm AQP1 expression in your cell line using methods like Western Blot or qPCR. |
Data Summary
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | |
| Molecular Weight | 218.211 g/mol | |
| Formula | C₁₂H₁₀O₄ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| CAS Number | 37710-81-9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media (Recommended)
-
Objective: To empirically determine the stability of this compound in a specific cell culture medium over a relevant experimental timeframe.
-
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method to measure this compound concentration (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
As a control, prepare a similar solution in a stable solvent (e.g., DMSO) or a simple buffer.
-
Divide the solutions into aliquots for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the aliquots under standard cell culture conditions (37°C, 5% CO₂).
-
At each time point, collect an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Visualizations
Caption: Workflow for determining this compound stability.
Potential off-target effects of TC AQP1 1 in cellular assays
Welcome to the technical support center for TC AQP1 1. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is an inhibitor of the aquaporin-1 (AQP1) water channel. It has been shown to block the water flux in Xenopus oocytes expressing human AQP1 with a reported half-maximal inhibitory concentration (IC50) of approximately 8 μM.
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: Inhibition of AQP1 by this compound is expected to reduce water permeability across the cell membrane. This can lead to several cellular phenotypes, including:
-
Altered cell volume regulation: Cells may show a delayed or reduced ability to swell or shrink in response to osmotic challenges.
-
Inhibition of cell migration: AQP1 is implicated in cell migration by facilitating water movement at the leading edge of migrating cells.[1] Inhibition of AQP1 has been shown to decrease cancer cell motility and invasion.[2][3]
-
Effects on cell proliferation and apoptosis: Depending on the cell type and context, inhibition of AQP1 can affect cell proliferation and survival.[4][5][6] For instance, downregulation of AQP1 has been associated with decreased cell viability and increased apoptosis in human lens epithelial cells.[5]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing a broad off-target profiling of this compound against a wide range of other proteins. However, researchers should be aware of the following possibilities:
-
Selectivity against other aquaporins: The binding site of this compound involves Lys36, which is not conserved across all human aquaporin family members, suggesting a potential for selectivity.[7] However, cross-reactivity with other aquaporins has not been exhaustively ruled out.
-
Interaction with other cellular components: Like any small molecule, this compound has the potential to interact with other proteins, lipids, or cellular components in a non-specific manner, especially at higher concentrations.
-
Cell-type specific effects: The original study that identified this compound noted that the inhibitory effect observed in Xenopus oocytes was not replicated in human red blood cell ghost assays.[7] This highlights the possibility of cell-type-specific factors influencing the compound's activity.
Q4: What are the physical and chemical properties of this compound?
A4: this compound has the following properties:
-
Molecular Formula: C₁₂H₁₀O₄
-
Molecular Weight: 218.21 g/mol
-
Solubility: Soluble in DMSO up to 100 mM.
-
Storage: Store at +4°C.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cellular assays.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on cell phenotype (e.g., no change in cell volume, migration, or viability). | Compound Inactivity or Degradation | 1. Verify Compound Integrity: Ensure the compound has been stored correctly at +4°C. Prepare fresh stock solutions in DMSO. 2. Confirm On-Target Engagement: If possible, use a direct biochemical assay to confirm that this compound is inhibiting AQP1 in your specific cell system. |
| Low AQP1 Expression | 1. Confirm AQP1 Expression: Verify the expression of AQP1 in your cell line at the protein level (e.g., by Western blot or immunofluorescence). If expression is low or absent, the on-target effects of this compound will be minimal. | |
| Cell-Type Specificity | 1. Consider Assay System: Be aware that the inhibitory effect of this compound may be cell-type dependent, as suggested by the discrepancy between oocyte and erythrocyte assays.[7] | |
| High cellular toxicity or unexpected cell death. | Off-Target Cytotoxicity | 1. Perform a Dose-Response Curve: Determine the concentration range where the on-target effect is observed without significant cytotoxicity. 2. Use Control Compounds: Include a structurally unrelated AQP1 inhibitor (if available) or use siRNA/shRNA to knockdown AQP1 to confirm that the observed phenotype is specific to AQP1 inhibition. 3. Assess General Cellular Health: Use assays that measure general cytotoxicity, such as LDH release or Annexin V/PI staining, in parallel with your primary assay. |
| Solvent Toxicity | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. | |
| Inconsistent or variable results between experiments. | Compound Precipitation | 1. Check Solubility in Media: this compound is soluble in DMSO but may have limited solubility in aqueous cell culture media. Visually inspect for precipitation after adding the compound to the media. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. |
| Cell Culture Conditions | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions to minimize experimental variability. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | ~ 8 µM | Xenopus oocytes expressing human AQP1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or vehicle control. Seed 50,000-100,000 cells into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the insert with methanol and stain with 0.5% crystal violet.
-
Quantification: Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm. Alternatively, count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: A generalized experimental workflow for cellular assays using this compound.
Caption: A logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-1 plays important role in proliferation by affecting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-1 down regulation associated with inhibiting cell viability and inducing apoptosis of human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of aquaporin-1 plays a vital role in proliferation, apoptosis, and pyroptosis of Wilms’ tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
Troubleshooting low efficacy of TC AQP1 1 in experiments
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using TC AQP1 1, a selective inhibitor of the Aquaporin-1 (AQP1) water channel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected decrease in cell swelling after treating my cells with this compound. What could be the reason?
Several factors could contribute to the lack of an observable effect on cell swelling. Here are some potential causes and troubleshooting steps:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit AQP1. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Experimental Conditions: The buffer composition, temperature, or incubation time may not be optimal for this compound activity. Refer to the recommended experimental protocol for guidance.
-
Low AQP1 Expression in the Cell Line: The chosen cell line may not express sufficient levels of AQP1 on the plasma membrane. It is advisable to confirm AQP1 expression using techniques like Western blotting or immunofluorescence.
-
Compound Instability or Degradation: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Presence of Other Water Channels: The cells might express other aquaporins that compensate for the inhibition of AQP1.
Q2: My dose-response curve for this compound is not showing a clear sigmoidal shape. What should I do?
A non-ideal dose-response curve can be due to several factors. Consider the following troubleshooting tips:
-
Inappropriate Concentration Range: The tested concentration range might be too narrow or not centered around the IC50 value. Widen the range of concentrations tested.
-
Solubility Issues: this compound may precipitate at higher concentrations, leading to inaccurate results. Visually inspect the solutions for any precipitation.
-
Off-Target Effects at High Concentrations: At very high concentrations, the compound may exert non-specific effects that can mask the intended inhibitory effect on AQP1.
-
Assay Variability: High variability between replicates can obscure the true dose-response relationship. Ensure consistent cell seeding, compound addition, and measurement timings.
Q3: I am observing significant cell death after treatment with this compound. Is this expected?
While high concentrations of any compound can induce cytotoxicity, significant cell death at the expected effective concentration is not typical. Here's how to address this:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line.
-
Reduce Incubation Time: If prolonged exposure is causing cell death, try reducing the incubation time with the compound.
-
Use a Lower, Non-toxic Concentration: Based on the cytotoxicity data, select a concentration that effectively inhibits AQP1 without causing significant cell death.
Experimental Protocols
Protocol 1: Cell-Based Swelling Assay to Measure AQP1 Inhibition
This protocol describes a common method to assess the inhibitory effect of this compound on AQP1-mediated water transport.
-
Cell Culture: Plate AQP1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for the desired incubation period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Hypotonic Challenge: Replace the media with a hypotonic buffer to induce cell swelling.
-
Data Acquisition: Measure the change in cell volume or a related parameter (e.g., light scattering, calcein fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial rate of cell swelling for each concentration. Normalize the rates to the vehicle control and plot the results to determine the IC50 value.
Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 µM - 100 µM | Optimal concentration is cell-type dependent. |
| Incubation Time | 15 - 60 minutes | Longer times may be needed for some cell types. |
| Temperature | 37°C | Ensure consistent temperature across all wells. |
| Vehicle Control | <0.1% DMSO | High concentrations of DMSO can affect membrane fluidity. |
Visual Guides
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Mechanism of AQP1 inhibition by this compound.
Technical Support Center: DMSO Solvent Effects in AQP1 Control Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dimethyl Sulfoxide (DMSO) as a solvent in control experiments involving Aquaporin-1 (AQP1).
Troubleshooting Guides
Issue: Inconsistent or lower than expected water permeability in AQP1-expressing cells/vesicles when using a DMSO vehicle control.
Possible Cause 1: Osmotic Artifact ("Osmotic Clamp")
-
Question: My AQP1-expressing cells show reduced swelling/shrinking rates in the presence of the DMSO vehicle control compared to the buffer-only control. Is DMSO inhibiting AQP1?
-
Answer: It is a common misconception that DMSO inhibits AQP1. The apparent inhibition is often due to an "osmotic clamp" effect. DMSO is a small, membrane-permeable molecule. When cells or vesicles are pre-incubated in a buffer containing DMSO and then subjected to a hypo-osmotic shock with a buffer lacking DMSO, the initial outward movement of water is counteracted by an inward osmotic gradient created by the DMSO concentration difference across the membrane. This slows the net water influx, mimicking inhibition.
-
Troubleshooting Steps:
-
Equilibrate Osmolarity: Ensure the final DMSO concentration is identical in both the intra- and extra-cellular/vesicular solutions during the assay. For instance, if your compound is dissolved in DMSO and diluted into the external buffer to a final concentration of 0.5% DMSO, your initial cell/vesicle buffer should also contain 0.5% DMSO.
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO to dissolve your compound, ideally below 1% (v/v), to minimize osmotic and other solvent effects.
-
Run a DMSO Concentration Curve: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%) to determine the threshold at which osmotic artifacts become significant in your specific assay system.
-
Possible Cause 2: Altered Membrane Fluidity and Integrity
-
Question: I am observing baseline drift or erratic light scattering signals in my stopped-flow experiments with DMSO controls. What could be the cause?
-
Answer: DMSO can alter the physical properties of the cell membrane. Even at low concentrations, it can increase membrane fluidity and thinning.[1] At higher concentrations, it can induce transient water pores, which can lead to changes in cell volume and light scattering independent of AQP1 activity.[1]
-
Troubleshooting Steps:
-
Verify Membrane Integrity: After incubation with the highest concentration of DMSO used in your experiment, perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead assay) to ensure the cell membrane remains intact.
-
Pre-screen DMSO Effects: Before testing your compound, run control experiments with only the DMSO vehicle in your functional assay (e.g., stopped-flow light scattering or oocyte swelling) to observe any direct effects on your measurement baseline or kinetics.
-
Lower Incubation Temperature: If experimentally feasible, lowering the temperature of the assay can reduce the membrane-fluidizing effects of DMSO.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for AQP1 functional assays?
A1: It is highly recommended to keep the final DMSO concentration at or below 0.5% (v/v) in the final assay solution.[2] While some cell types may tolerate up to 1%, concentrations above this are more likely to cause cytotoxic effects and introduce artifacts related to changes in membrane properties.[3][4][5] Always perform a preliminary cytotoxicity assay with your specific cell line to determine the optimal concentration.
Q2: Can DMSO directly interact with the AQP1 protein?
A2: Current evidence suggests that DMSO does not directly inhibit the AQP1 water channel.[6] The observed effects on water transport are primarily attributed to its properties as a solvent and its impact on the osmotic environment and cell membrane, rather than a specific interaction with the AQP1 protein pore.
Q3: My compound is only soluble in higher concentrations of DMSO. What are my options?
A3: If your compound requires a higher DMSO concentration for solubility, consider the following:
-
Alternative Solvents: Investigate other less disruptive solvents for your compound.
-
Serial Dilution Strategy: Prepare a high-concentration stock of your compound in 100% DMSO and then perform serial dilutions in 100% DMSO. This ensures the compound remains dissolved. Subsequently, you can perform a final large dilution into your aqueous assay buffer to reach the desired final compound and a low final DMSO concentration.
-
Proteoliposome-based Assays: For in vitro studies, reconstituting purified AQP1 into proteoliposomes can offer a more controlled system where the effects of solvents can be more precisely evaluated.
Q4: How does DMSO affect gene expression and signaling pathways that could indirectly impact AQP1 experiments?
A4: Even at low concentrations (e.g., 0.1%), DMSO can alter the expression of thousands of genes and affect various signaling pathways.[5] For experiments involving long-term incubation (hours to days) with DMSO, it is crucial to be aware that this could alter the baseline expression of AQP1 or the activity of signaling molecules that regulate AQP1 function. For acute functional assays (minutes), these effects are less of a concern but should not be entirely dismissed.
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Viability Reduction | Citation |
| Apical Papilla Cells | 1% | 72 hours | Significant | [4] |
| Apical Papilla Cells | 5% | 24 hours | >30% (Cytotoxic) | [4] |
| Apical Papilla Cells | 10% | 48 hours | >30% (Cytotoxic) | [4] |
| Gingiva-derived Stem Cells | 3% | 24 hours | ~45% | [3] |
| Gingiva-derived Stem Cells | 10% | 24 hours | ~43% | [3] |
| HepG2 | 2.5% | 24 hours | ~42% | [5] |
| Huh7 | 5% | 24 hours | ~49% | [5] |
| HT29 | 1.25% | 24 hours | ~42% | [5] |
| NIH 3T3 in Hyaluronan Hydrogel | 1% | - | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Stopped-Flow Light Scattering Assay for AQP1 Water Permeability
This protocol is adapted for assessing AQP1 function in cell or vesicle suspensions and includes critical steps for DMSO vehicle controls.
Materials:
-
AQP1-expressing cells (e.g., CHO, HEK293) or membrane vesicles
-
Isotonic Buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)
-
Hypertonic Buffer (e.g., 150 mM NaCl, 300 mM Sucrose, 10 mM HEPES, pH 7.4)
-
DMSO (spectrophotometric grade)
-
Test compound stock solution in 100% DMSO
-
Stopped-flow apparatus with a light scattering detector (500-600 nm)
Procedure:
-
Preparation of Cell/Vesicle Suspension:
-
Resuspend AQP1-expressing cells or vesicles in Isotonic Buffer to a final concentration that gives a stable light scattering signal.
-
-
Preparation of Control and Test Solutions:
-
Vehicle Control: Prepare Isotonic Buffer containing the same final concentration of DMSO that will be used for the test compound (e.g., 0.5%).
-
Test Compound: Prepare Isotonic Buffer containing the test compound and the corresponding final DMSO concentration.
-
Hypertonic Solution: Prepare the Hypertonic Buffer. For osmotic clamp control, this buffer should ideally also contain the same final DMSO concentration as the cell suspension buffer.
-
-
Incubation:
-
Incubate an aliquot of the cell/vesicle suspension with the Vehicle Control solution for 10-15 minutes at room temperature.
-
In parallel, incubate another aliquot with the Test Compound solution for the same duration.
-
-
Stopped-Flow Measurement:
-
Load the incubated cell/vesicle suspension (with either vehicle or test compound) into one syringe of the stopped-flow device.
-
Load the Hypertonic Buffer into the other syringe.
-
Rapidly mix the two solutions (1:1 volume ratio) and record the change in 90° light scattering over time (typically 2-5 seconds). Cell shrinkage due to water efflux will cause an increase in light scattering intensity.
-
-
Data Analysis:
-
Fit the kinetic trace of light scattering to a single exponential function to determine the rate constant (k).
-
The osmotic water permeability coefficient (Pf) is proportional to this rate constant.
-
Compare the rate constant of the test compound to that of the vehicle control to determine the percentage of inhibition or activation.
-
Protocol 2: Xenopus Oocyte Swelling Assay for AQP1 Function
This assay measures changes in oocyte volume in response to an osmotic gradient.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for human AQP1
-
Isotonic Buffer (e.g., Modified Barth's Saline, MBS)
-
Hypotonic Buffer (e.g., 50% or 3-fold diluted MBS)
-
DMSO
-
Test compound stock solution in 100% DMSO
-
Microinjection setup
-
Microscope with a camera for imaging
Procedure:
-
Oocyte Preparation and Injection:
-
Inject oocytes with AQP1 cRNA (e.g., 25 ng/oocyte) or an equivalent volume of water (for control oocytes).[7]
-
Incubate the oocytes for 2-3 days at 18°C in Isotonic Buffer to allow for protein expression.
-
-
Preparation of Solutions:
-
Vehicle Control: Prepare Isotonic Buffer and Hypotonic Buffer, each containing the desired final concentration of DMSO (e.g., 1%).
-
Test Compound: Prepare Isotonic Buffer containing the test compound and the corresponding final DMSO concentration.
-
-
Incubation:
-
Pre-incubate a batch of AQP1-expressing oocytes and a batch of water-injected oocytes in the Isotonic Vehicle Control solution for 15 minutes.
-
Pre-incubate another batch of AQP1-expressing oocytes in the Isotonic Test Compound solution for 15 minutes.
-
-
Swelling Assay:
-
Individually transfer an oocyte from its incubation solution to a chamber containing the Hypotonic Buffer (with the corresponding DMSO concentration).
-
Immediately start recording images of the oocyte at fixed time intervals (e.g., every 10-20 seconds) for 2-3 minutes.
-
The oocyte will swell due to water influx.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte from the images at each time point.
-
Calculate the relative volume change over time. The initial rate of swelling is proportional to the water permeability.
-
Compare the swelling rates of oocytes treated with the test compound to those treated with the DMSO vehicle control.
-
Visualizations
Caption: AQP1 interaction with Lin-7 and β-catenin stabilizes a membrane protein complex, promoting cytoskeleton reorganization and cell migration.
Caption: A logical workflow for troubleshooting common issues encountered with DMSO in AQP1 functional assays.
References
- 1. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquaporin 1 mediates early responses to osmotic stimuli in endothelial cells via the calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Determining TC-AQP1-1 Cytotoxicity in Cell Lines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers evaluating the cytotoxic effects of TC-AQP1-1, an Aquaporin-1 (AQP1) channel blocker.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is TC-AQP1-1 and how is it expected to induce cytotoxicity?
TC-AQP1-1 is a chemical compound that functions as a blocker of the Aquaporin-1 (AQP1) water channel.[1][3] AQP1 is a protein that facilitates the transport of water across cell membranes.[4][5] By inhibiting AQP1, TC-AQP1-1 can disrupt cellular water homeostasis, which may lead to cytotoxic effects. The precise mechanisms of AQP1-related cytotoxicity can be complex and may involve the disruption of cell volume regulation, leading to apoptosis or other forms of cell death.[4][6] Some studies suggest that AQP1 expression is altered in various cancers and can influence cell proliferation, apoptosis, and angiogenesis.[4][7][8] For instance, depletion of AQP1 has been shown to induce apoptosis in certain cancer cell lines.[4]
Q2: Which assays are recommended for assessing TC-AQP1-1 cytotoxicity?
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of TC-AQP1-1.[9] This is because different assays measure distinct cellular events associated with cell death.[9][10]
-
Metabolic Viability Assays (e.g., MTT, WST-8): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the number of living cells.[11][12][13][14] They are useful for initial screening and determining the IC50 value of TC-AQP1-1.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[15][16][17] This is a common indicator of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[18][20]
Q3: How should I design my experiment to test TC-AQP1-1 cytotoxicity?
A typical experimental design involves:
-
Cell Seeding: Plate your chosen cell line at an optimal density in a 96-well plate.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of TC-AQP1-1. Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve TC-AQP1-1 (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the chosen cytotoxicity assay(s) according to the manufacturer's protocol.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) and calculate cell viability or cytotoxicity relative to the controls.
Below is a diagram illustrating a general workflow for assessing cytotoxicity.
Caption: General workflow for determining the cytotoxicity of TC-AQP1-1.
Troubleshooting Guides
Troubleshooting Inconsistent Results in MTT/WST-8 Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding.[22] | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. |
| Edge effects in the 96-well plate.[23] | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent incubation times with the reagent.[22] | Add the MTT/WST-8 reagent to all wells as quickly and consistently as possible. Use a multichannel pipette. | |
| Low signal or poor dynamic range | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Insufficient incubation time with the reagent. | Optimize the incubation time (typically 1-4 hours) for your specific cell line and experimental conditions.[11][13] | |
| High background in "no cell" control wells | Contamination of the culture medium. | Use fresh, sterile medium and practice aseptic techniques. |
| Phenol red or serum in the medium can interfere.[12] | Use phenol red-free medium if possible and run appropriate background controls.[12] |
Troubleshooting LDH Release Assays
| Problem | Possible Cause | Solution |
| High background LDH in control wells | LDH present in the serum of the culture medium. | Use serum-free medium for the assay period or use a heat-inactivated serum. |
| Rough handling of cells during medium change or reagent addition.[24] | Handle the plate gently to avoid mechanical damage to the cells. | |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time.[16] |
| Low endogenous LDH levels in the cell line. | Increase the number of cells per well. |
Troubleshooting Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly (e.g., over-trypsinization). | Use a gentle cell detachment method and keep cells on ice. |
| Cells were centrifuged at too high a speed. | Centrifuge at a lower speed (e.g., 300-400 x g) for 5-10 minutes. | |
| Weak or no Annexin V signal in apoptotic cells | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2, as Annexin V binding is calcium-dependent.[21] |
| Apoptosis has not yet occurred or the apoptotic stage has passed. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis. | |
| High PI staining in all populations | Cells were not healthy at the start of the experiment. | Ensure you start with a healthy, viable cell population. |
| Staining incubation was too long or at too high a temperature. | Incubate for the recommended time (usually 15-20 minutes) at room temperature in the dark.[21] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of TC-AQP1-1. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[12][14]
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional wells for a maximum LDH release control.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10x lysis buffer to the maximum release control wells.[16][25]
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[16][25]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[16][25]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16][25]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16][25]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Preparation: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]
Signaling Pathways
The inhibition of AQP1 by TC-AQP1-1 may trigger cytotoxic effects through various signaling pathways. While the direct cytotoxic pathways of TC-AQP1-1 are not yet fully elucidated, the role of AQP1 in cancer biology suggests potential mechanisms. AQP1 has been implicated in cell proliferation, angiogenesis, and apoptosis.[4][7][8] Its depletion has been shown to induce apoptosis through the death receptor signaling pathway in some cancer cells.[4] Additionally, AQP1 expression can be linked to pathways involving β-catenin and Focal Adhesion Kinase (FAK), which are crucial for cell survival and migration.[5][26]
Below is a conceptual diagram of potential signaling pathways affected by AQP1 inhibition.
Caption: Conceptual diagram of signaling pathways potentially involved in TC-AQP1-1 induced cytotoxicity.
References
- 1. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]
- 2. bio-techne.com [bio-techne.com]
- 3. TC AQP1 1 | Aquaporin Channel Blockers: R&D Systems [rndsystems.com]
- 4. Aquaporin 1 suppresses apoptosis and affects prognosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of aquaporin-1 plays a vital role in proliferation, apoptosis, and pyroptosis of Wilms’ tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aquaporins in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aquaporin 1 Is Overexpressed in Lung Cancer and Stimulates NIH-3T3 Cell Proliferation and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. Lactate Dehydrogenase Assay [bio-protocol.org]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. dojindo.com [dojindo.com]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. cellbiologics.com [cellbiologics.com]
- 26. researchgate.net [researchgate.net]
Preventing precipitation of TC AQP1 1 in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aquaporin-1 (AQP1) and its inhibitor, TC AQP1 1. The primary focus is on preventing the precipitation of both the small molecule inhibitor and the AQP1 protein in aqueous solutions during experimental procedures.
FAQs: Preventing Precipitation of this compound
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. How can I prevent this?
A1: This is a common issue when working with hydrophobic small molecules like this compound. The key is to ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, but low enough to not affect your experimental system (e.g., cell viability).
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The maximum tolerated DMSO concentration varies between cell lines and assays but is generally between 0.1% and 1.0%.[1][2][3][4][5] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the highest concentration that does not cause cytotoxic effects.[1]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock of this compound directly to your aqueous buffer, perform one or more intermediate dilution steps in DMSO or a buffer with a higher percentage of DMSO.
-
Increase Final Volume: By increasing the total volume of your assay, you can decrease the required final concentration of DMSO.
-
Sonication: After adding the this compound stock to the aqueous buffer, brief sonication can help to dissolve any small precipitates that may have formed.
-
Use of Solubilizing Agents: For particularly challenging compounds, the inclusion of solubilizing agents such as surfactants or cyclodextrins in the buffer can improve solubility.[6]
Troubleshooting Guide: Preventing Precipitation of AQP1 Protein
The Aquaporin-1 (AQP1) protein, as a transmembrane protein, is inherently unstable in aqueous solutions and prone to aggregation and precipitation if not handled correctly. Maintaining its solubility and structural integrity requires mimicking its native lipid bilayer environment.
Q2: I am purifying AQP1 and it's precipitating after cell lysis and membrane solubilization. What could be the cause?
A2: Precipitation at this stage is often due to inappropriate detergent choice, insufficient detergent concentration, or suboptimal buffer conditions.
Key Considerations for AQP1 Solubilization:
-
Detergent Selection: The choice of detergent is critical. Mild, non-ionic detergents are generally preferred for maintaining the structural integrity of membrane proteins.
-
Critical Micelle Concentration (CMC): It is essential to work with a detergent concentration above its CMC.[7][8] The CMC is the concentration at which detergent monomers begin to form micelles, which are necessary to encapsulate the hydrophobic regions of the AQP1 protein.[7][8]
-
Buffer Composition: The pH, ionic strength, and presence of additives in your buffer can significantly impact AQP1 stability.
Recommended Detergents for AQP1 Solubilization and Purification:
| Detergent | Type | CMC (mM) | Micelle Size (kDa) | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.15[8] | ~70 | Widely used and often a good starting point for membrane protein purification. |
| n-Decyl-β-D-maltoside (DM) | Non-ionic | 1.6 | ~50 | Shorter alkyl chain than DDM, may be milder for some proteins. |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | ~20[8] | ~25[9] | High CMC, which can be advantageous for removal by dialysis, but can be harsher on some proteins.[8] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01[9] | ~91[9] | Known for its ability to stabilize delicate membrane proteins.[8] |
| n-Dodecyl-N,N-dimethylamine-N-oxide (LDAO) | Zwitterionic | 1-2 | ~18 | Can be effective but may be more denaturing than maltoside-based detergents. |
Experimental Protocol: Detergent Screening for AQP1 Solubilization
-
Membrane Preparation: Isolate membranes containing overexpressed AQP1 from your expression system (e.g., E. coli, yeast, or mammalian cells) by cell lysis followed by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) containing various detergents at concentrations above their CMC (e.g., 1% w/v). Test a panel of detergents (e.g., DDM, DM, OG, LDAO, LMNG).
-
Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
-
Analysis: Analyze the supernatant for the presence of soluble AQP1 by SDS-PAGE and Western blotting. The detergent that yields the highest amount of soluble AQP1 is a good candidate for large-scale purification.
Q3: My purified AQP1 is stable in detergent, but I need to remove the detergent for downstream applications. How can I do this without causing precipitation?
A3: Removing detergent will expose the hydrophobic transmembrane domains of AQP1, leading to aggregation. The solution is to replace the detergent micelles with a more native-like lipid environment, such as proteoliposomes or nanodiscs.
Workflow for AQP1 Reconstitution into Proteoliposomes:
Caption: Workflow for reconstituting AQP1 into proteoliposomes.
Experimental Protocol: AQP1 Reconstitution into Proteoliposomes
This protocol is adapted from methodologies described for reconstituting human AQP1.[10]
-
Lipid Preparation: Prepare a thin film of lipids (e.g., E. coli polar lipid extract) by evaporating the organic solvent under a stream of nitrogen gas.
-
Rehydration: Rehydrate the lipid film with a reconstitution buffer (e.g., 50 mM Tris-Cl pH 8.0, 100 mM NaCl) to form multilamellar vesicles.
-
Vesicle Solubilization: Add a detergent, such as n-Octyl-β-D-glucoside (β-OG), to the vesicle suspension to a final concentration of 1.2% (w/v) and incubate for 1 hour to form lipid-detergent mixed micelles.[10]
-
Mixing: Combine the purified AQP1 (in its detergent solution) with the solubilized lipids.
-
Detergent Removal: Remove the detergent slowly by dialysis against a detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads). This allows for the spontaneous formation of proteoliposomes where AQP1 is incorporated into the lipid bilayer.
-
Characterization: The resulting proteoliposomes can be used for functional assays, such as stopped-flow light scattering to measure water permeability.[11][12]
Nanodiscs for AQP1 Stabilization:
Nanodiscs are another excellent tool for stabilizing membrane proteins in a soluble, lipid-bilayer environment.[13][14][15] They consist of a small patch of a lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs).[15] This technology offers a more homogeneous and stable preparation compared to liposomes.
Workflow for AQP1 Incorporation into Nanodiscs:
Caption: Workflow for incorporating AQP1 into nanodiscs.
Q4: Are there any cellular pathways that regulate AQP1 stability that I should be aware of?
A4: Yes, the stability and cellular localization of AQP1 are actively regulated through various signaling pathways and post-translational modifications. Understanding these can be crucial for interpreting experimental results, especially in cell-based assays.
Key Regulatory Pathways of AQP1:
-
Hypertonic Stress Response: Hypertonicity can induce the expression of AQP1. This response is mediated by the activation of MAPK pathways (ERK, p38, and JNK).[16]
-
Protein Kinase C (PKC) and Trafficking: The trafficking of AQP1 to the plasma membrane can be mediated by PKC and is dependent on microtubules.[17]
-
Ubiquitination and Degradation: AQP1 can be ubiquitinated, which targets it for degradation by the proteasome.[18][19] Hypertonic stress has been shown to decrease AQP1 ubiquitination, thereby increasing its protein stability and half-life.[18][19]
-
cAMP Signaling: Cyclic AMP (cAMP) has been implicated in increasing the membrane permeability of water in cells expressing AQP1, potentially through the translocation of AQP1 to the plasma membrane.[20]
Signaling Pathway for Hypertonicity-Induced AQP1 Expression:
Caption: MAPK signaling cascade leading to increased AQP1 expression under hypertonic conditions.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 3. reddit.com [reddit.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. mdpi.com [mdpi.com]
- 10. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Nanodisc Technology | Sligar Lab [publish.illinois.edu]
- 16. Hypertonicity-induced aquaporin-1 (AQP1) expression is mediated by the activation of MAPK pathways and hypertonicity-responsive element in the AQP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane trafficking of aquaporin 1 is mediated by protein kinase C via microtubules and regulated by tonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered ubiquitination and stability of aquaporin-1 in hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Altered ubiquitination and stability of aquaporin-1 in hypertonic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TC AQP1 1 Treatment
Welcome to the technical support center for TC AQP1 1, a valuable tool for researchers and drug development professionals investigating the role of Aquaporin-1 (AQP1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Aquaporin-1 (AQP1) water channel.[1] Its primary mechanism is to block the pore of the AQP1 protein, thereby inhibiting the rapid movement of water across the cell membrane that is facilitated by this channel.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For specific concentrations and storage conditions, please refer to the manufacturer's technical data sheet. Generally, stock solutions should be stored at -20°C or -80°C to ensure stability.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, it is a common challenge with small molecule inhibitors that they may interact with other proteins, leading to off-target effects.[2][3] Researchers should include appropriate controls to validate that the observed effects are due to AQP1 inhibition.
Q4: Can this compound affect cell viability?
A4: The impact of AQP1 inhibition on cell viability can be cell-type dependent. Some studies have shown that AQP1 knockdown can lead to decreased cell viability and increased apoptosis in certain cancer cells.[4] It is recommended to perform a dose-response curve and assess cell viability using assays like MTT or Annexin V staining in your specific cell model.
Troubleshooting Guide
Unexpected Result 1: No observable effect on water permeability after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your cell type. The reported IC50 for this compound is 8 µM in Xenopus oocytes, but this may vary in other systems.[1] |
| Poor solubility or precipitation of this compound | Ensure the compound is fully dissolved in the recommended solvent (DMSO) before diluting into your aqueous experimental buffer. Visually inspect for any precipitation. |
| Degradation of this compound | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your experimental conditions (e.g., temperature, pH). |
| Low AQP1 expression in the cell model | Confirm AQP1 expression in your cells using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous AQP1 expression or an overexpression system. |
| Insensitive assay | The chosen assay may not be sensitive enough to detect changes in water permeability. Consider using a more direct and sensitive method like stopped-flow light scattering.[5] |
| Compensatory mechanisms | Cells may upregulate other aquaporins to compensate for AQP1 inhibition. Analyze the expression of other relevant aquaporins (e.g., AQP3, AQP5) in your model. |
Unexpected Result 2: Inconsistent or contradictory results in cell migration or invasion assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects of this compound | As with any small molecule inhibitor, off-target effects are possible.[2][3] Use a secondary, structurally different AQP1 inhibitor or an siRNA-based approach to confirm that the observed phenotype is specific to AQP1 inhibition. |
| Cell density and confluency | Cell migration can be highly dependent on cell density. Standardize your seeding density and ensure consistent confluency at the start of each experiment. |
| Dual role of AQP1 in cell adhesion and migration | AQP1 has been implicated in both cell migration and adhesion.[6] The net effect of its inhibition may be complex and context-dependent. Analyze both migration and adhesion properties of your cells. |
| Alterations in downstream signaling | AQP1 can influence signaling pathways beyond its water transport function, such as the β-catenin pathway.[7] Investigate key signaling molecules downstream of AQP1 to understand the mechanism. |
| Experimental variability | Migration and invasion assays can have inherent variability. Increase the number of replicates and include appropriate positive and negative controls in every experiment. |
Unexpected Result 3: this compound treatment leads to unexpected changes in gene or protein expression.
| Potential Cause | Troubleshooting Step |
| Cellular stress response | Inhibition of a key protein like AQP1 can induce a cellular stress response, leading to widespread changes in gene expression. Perform a time-course experiment to distinguish early, direct effects from later, secondary responses. |
| Indirect effects on signaling pathways | AQP1 inhibition can indirectly affect signaling pathways that regulate gene expression.[7] For example, AQP1 has been shown to interact with the Wnt/β-catenin signaling pathway.[7] Analyze key components of potentially affected pathways. |
| Off-target effects | The inhibitor may be interacting with transcription factors or other regulatory proteins.[2][3] Validate key findings using a complementary method like siRNA. |
Experimental Protocols
Xenopus Oocyte Swelling Assay for AQP1 Inhibition
This assay is a common method to assess the function of water channels.[8]
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding human AQP1. Inject a control group with water. Incubate for 2-3 days to allow for protein expression.
-
Inhibitor Incubation: Incubate AQP1-expressing oocytes in a solution containing the desired concentration of this compound (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 30 minutes).
-
Hypotonic Challenge: Transfer individual oocytes to a hypertonic buffer and then rapidly switch to a hypotonic buffer to induce swelling.
-
Data Acquisition: Record the swelling of the oocyte over time using video microscopy.
-
Analysis: Measure the change in oocyte volume over time. The rate of swelling is proportional to the water permeability of the membrane. Compare the swelling rates of this compound-treated oocytes to control oocytes.
Stopped-Flow Light Scattering for Measuring Water Permeability
This is a highly sensitive method for measuring rapid changes in cell or vesicle volume.[5][9]
Methodology:
-
Cell/Vesicle Preparation: Prepare a suspension of cells (e.g., red blood cells, which have high endogenous AQP1) or proteoliposomes reconstituted with purified AQP1.
-
Inhibitor Incubation: Incubate the cell or vesicle suspension with this compound or a vehicle control.
-
Stopped-Flow Measurement: Rapidly mix the cell/vesicle suspension with a hyperosmotic or hypoosmotic solution in a stopped-flow apparatus.
-
Data Acquisition: Measure the change in light scattering at a 90° angle over a short time course (milliseconds to seconds). Cell shrinkage (due to water efflux) or swelling (due to water influx) will cause a change in light scattering.
-
Analysis: Fit the light scattering data to an exponential curve to determine the rate constant of water transport. Compare the rate constants between treated and control groups.
Signaling Pathways and Experimental Workflows
AQP1 and its Role in Cell Migration
AQP1-mediated water transport is thought to be crucial for rapid changes in cell shape and volume at the leading edge of migrating cells, facilitating lamellipodia formation and extension.
Caption: AQP1's role in facilitating cell migration.
Experimental Workflow for Investigating Unexpected Results
This workflow provides a logical sequence of steps to troubleshoot unexpected findings when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
Potential AQP1 Signaling Interactions
AQP1 has been shown to interact with other signaling pathways, which could be a source of unexpected results upon its inhibition.
Caption: AQP1 interaction with the Wnt/β-catenin pathway.
References
- 1. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aquaporin-1 down regulation associated with inhibiting cell viability and inducing apoptosis of human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of angiogenesis and cell migration by targeted aquaporin-1 gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Complete AQP1 Inhibition with TC1-AQP1-1: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing TC1-AQP1-1 to inhibit Aquaporin-1 (AQP1), achieving complete and specific inhibition is paramount for valid experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TC1-AQP1-1 and how does it inhibit AQP1?
TC1-AQP1-1 is a small molecule blocker of the aquaporin-1 (AQP1) water channel.[1] Its precise mechanism of inhibition is still under investigation, but it is known to inhibit the flux of water through the AQP1 channel.[1]
Q2: What is the recommended starting concentration for TC1-AQP1-1 in cell-based assays?
The reported half-maximal inhibitory concentration (IC₅₀) for TC1-AQP1-1 is 8 µM in Xenopus oocytes.[1][2][3] However, the optimal concentration for complete inhibition in mammalian cell lines may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve starting from the low micromolar range (e.g., 1-10 µM) up to higher concentrations (e.g., 50-100 µM) to determine the optimal working concentration for your specific cell line and assay.
Q3: How should I prepare and store TC1-AQP1-1?
TC1-AQP1-1 is soluble in DMSO up to 100 mM.[2][4] For experimental use, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at +4°C for short-term use or -20°C for long-term storage.[2][4] When preparing working solutions, it is recommended to first dilute the DMSO stock in a gradient and then add the diluted inhibitor to your aqueous buffer or cell culture medium to avoid precipitation.[5]
Q4: What are the known off-target effects of TC1-AQP1-1?
Currently, there is limited publicly available information specifically detailing the off-target activity profile of TC1-AQP1-1. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. This can include using AQP1-knockout/knockdown cells or comparing the effects of TC1-AQP1-1 with other known AQP1 inhibitors.
Troubleshooting Guide: Ensuring Complete AQP1 Inhibition
Incomplete inhibition of AQP1 can lead to ambiguous and misleading results. Below are common issues and recommended troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or no inhibition of AQP1 activity. | Suboptimal Inhibitor Concentration: The IC₅₀ of 8 µM was determined in Xenopus oocytes and may not be directly transferable to your mammalian cell line. | Perform a dose-response experiment with a wider concentration range of TC1-AQP1-1 (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell type and assay conditions. |
| Inhibitor Instability or Degradation: TC1-AQP1-1 may degrade over time, especially in aqueous solutions at physiological temperatures. | Prepare fresh working solutions of TC1-AQP1-1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cellular Efflux of the Inhibitor: Some cell lines may actively pump out small molecule inhibitors, reducing their intracellular concentration. | Consider using efflux pump inhibitors, if compatible with your experimental system, to increase the intracellular concentration of TC1-AQP1-1. However, be aware of potential off-target effects of these inhibitors. | |
| High AQP1 Expression Levels: Very high overexpression of AQP1 may require a higher concentration of the inhibitor for complete blockage. | Quantify AQP1 expression levels in your cell model (e.g., by Western blot or qPCR) and adjust the inhibitor concentration accordingly. | |
| High background in AQP1 inhibition assays. | Non-specific effects of the inhibitor or vehicle (DMSO). | Include a vehicle control (DMSO alone) at the same final concentration used for TC1-AQP1-1. Test for cytotoxicity of the inhibitor at the concentrations used. |
| Presence of other water channels. | Use cell lines with characterized aquaporin expression profiles. If possible, use AQP1-knockout or knockdown cell lines as negative controls to confirm that the observed water transport is AQP1-dependent. | |
| Variability between experiments. | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, temperature, and buffer compositions. |
| Inhibitor precipitation. | Ensure complete dissolution of TC1-AQP1-1 in DMSO before further dilution. When preparing working solutions, add the DMSO stock to the aqueous solution while vortexing to minimize precipitation.[5] |
Experimental Protocols
Cell Swelling Assay for AQP1 Inhibition
This protocol is a common method to assess AQP1 function by measuring changes in cell volume in response to an osmotic challenge.
Materials:
-
Cells expressing AQP1
-
TC1-AQP1-1
-
Calcein-AM (fluorescent dye)
-
Isotonic buffer (e.g., PBS)
-
Hypotonic buffer (e.g., 50% PBS in distilled water)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed AQP1-expressing cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with isotonic buffer and then incubate with Calcein-AM solution (e.g., 1 µM in isotonic buffer) for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells to remove excess dye and then incubate with different concentrations of TC1-AQP1-1 (and vehicle control) in isotonic buffer for a predetermined time (e.g., 15-30 minutes).
-
Assay Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Osmotic Challenge: Program the plate reader to inject hypotonic buffer into the wells to induce cell swelling.
-
Data Acquisition: Immediately after injection, record the change in fluorescence over time. Cell swelling will cause a decrease in calcein concentration and thus a change in fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence change for each condition. Compare the rates in the presence of TC1-AQP1-1 to the vehicle control to determine the percentage of inhibition.
Cytotoxicity Assay
It is essential to ensure that the observed effects of TC1-AQP1-1 are due to AQP1 inhibition and not cellular toxicity.
Materials:
-
Cells used in the primary assay
-
TC1-AQP1-1
-
Cytotoxicity assay kit (e.g., LDH release assay or MTT assay)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate at a density appropriate for the chosen cytotoxicity assay.
-
Compound Treatment: Treat the cells with the same concentrations of TC1-AQP1-1 (and vehicle control) used in the functional assays for the same duration.
-
Assay Execution: Follow the manufacturer's protocol for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis: Compare the viability of cells treated with TC1-AQP1-1 to the vehicle control. A significant decrease in viability indicates cytotoxicity at that concentration.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various compounds on AQP1. It is important to note that assay conditions and cell types can significantly influence these values.
| Inhibitor | IC₅₀ / % Inhibition | Cell Type / Assay | Reference |
| TC1-AQP1-1 | 8 µM | Xenopus oocytes (water flux) | [1][2][3] |
| AqB011 (Bumetanide Derivative) | 14 µM | Xenopus oocytes (ion conductance) | [6] |
| AqB013 (Bumetanide Derivative) | ~20 µM | Xenopus oocytes (water permeability) | [5][7] |
| Tetraethylammonium (TEA) | 20-40% inhibition at 100 µM | Xenopus oocytes (water permeability) | [8] |
Mandatory Visualizations
AQP1's Role in Cell Migration and Proliferation Signaling
AQP1 has been implicated in cancer cell migration and proliferation through its interaction with various signaling pathways.[9][10] Inhibition of AQP1 can disrupt these processes.
Experimental Workflow for Assessing AQP1 Inhibition
A logical workflow is crucial for obtaining reliable data on AQP1 inhibition.
Troubleshooting Logic for Incomplete AQP1 Inhibition
A systematic approach to troubleshooting can help identify the root cause of incomplete inhibition.
References
- 1. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. TC AQP1 1 | Aquaporins | Tocris Bioscience [tocris.com]
- 4. [PDF] Role of Aquaporin 1 Signalling in Cancer Development and Progression | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of aquaporin-1 and aquaporin-4 water permeability by a derivative of the loop diuretic bumetanide acting at an internal pore-occluding binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
TC AQP1 1 incubation time for maximal channel blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC AQP1 1, an Aquaporin 1 (AQP1) channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound to achieve maximal channel blockade?
While the manufacturer's data sheet for this compound specifies an IC₅₀ of 8 μM, it does not provide a specific incubation time for achieving maximal channel blockade[1]. The optimal incubation time can be influenced by the experimental system and conditions. For some inhibitors, the establishment of a block can be time-dependent[2]. For example, studies on other AQP1 inhibitors have used incubation times ranging from 10 minutes to 2 hours[2][3][4][5]. It is recommended to perform a time-course experiment (e.g., 10, 30, 60, 120 minutes) to determine the optimal incubation time for your specific assay.
Q2: What is the reported IC₅₀ value for this compound?
This compound has been reported to be an Aquaporin 1 (AQP1) channel blocker with an IC₅₀ of 8 μM in Xenopus oocyte water flux assays[1].
Q3: My results show incomplete channel blockade. What are some potential troubleshooting steps?
If you are not observing the expected level of AQP1 channel blockade, consider the following:
-
Incubation Time: As mentioned, the incubation time may be insufficient. Try extending the incubation period to ensure the inhibitor has reached equilibrium with the target. Some inhibitors require 1 to 2 hours for full effect[2][4].
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. The supplier notes solubility up to 100 mM in DMSO. Poor solubility can lead to a lower effective concentration.
-
Assay System Variability: The efficacy of an inhibitor can vary between different expression systems (e.g., Xenopus oocytes, mammalian cells, proteoliposomes)[3][6]. The reported IC₅₀ was determined in Xenopus oocytes, and your system may require a different concentration.
-
Compound Stability: Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, buffer components).
Q4: Are there general considerations for incubation times with AQP1 inhibitors?
Yes. The time required to reach maximal inhibition can vary significantly among different inhibitors. Some key factors include:
-
Mechanism of Action: Inhibitors that bind to an internal pore site may require more time to cross the cell membrane and reach their target[4].
-
Reversibility: The kinetics of reversible inhibitors can influence the time needed to reach a steady-state block[7].
-
Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, where the potency of the inhibitor increases with longer pre-incubation times[8].
Quantitative Data Summary
The following table summarizes the incubation times and effective concentrations for various AQP1 inhibitors based on published studies. This can serve as a guide for designing your experiments with this compound.
| Inhibitor | Incubation Time | Concentration | Assay System |
| This compound | Not Specified | 8 µM (IC₅₀) | Xenopus oocytes [1] |
| Mercuric chloride | 30 min | 50-100 µM | Stripped red blood cell ghosts or proteoliposomes |
| Various small molecules (Screening) | 10 min | 50 µM | AQP1-expressing CHO cells[3] |
| AqB013 | 1 to 2 hours | ~20 µM (IC₅₀) | AQP1-expressing Xenopus oocytes[4] |
| Novel hAQP1 blockers | 10-20 min | 4-20 µM | Xenopus oocytes[5] |
| pCMBS | 30 min | 1 mM | Xenopus oocytes[9] |
| DIDS | 1 hour | 100 µM | Xenopus oocytes[9] |
| 5-PMFC | 1 to 2 hours | 100-500 µM | AQP1-expressing Xenopus oocytes[2] |
| Auphen (on AQP3) | 30 min | 0.8 µM (IC₅₀) | Human Red Blood Cells[10] |
Experimental Protocols
General Protocol for AQP1 Inhibition in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies used for testing AQP1 inhibitors in the Xenopus laevis oocyte expression system[4][5].
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with human AQP1 (hAQP1) cRNA (e.g., 25 ng per oocyte)[3].
-
Incubate the oocytes for 2-3 days at 18°C in a suitable medium to allow for protein expression.
-
-
Inhibitor Incubation (Pre-Assay):
-
Prepare stock solutions of this compound in DMSO[1].
-
Dilute the stock solution to the desired final concentrations in an isotonic saline buffer (e.g., ND96).
-
Separate oocytes into experimental groups (including a vehicle control with the same final DMSO concentration).
-
Incubate the oocytes in the inhibitor-containing or vehicle solution for a predetermined time (e.g., conduct a time-course from 10 to 120 minutes).
-
-
Osmotic Water Permeability Assay (Swelling Assay):
-
Transfer an individual oocyte to the chamber of an imaging setup.
-
Rapidly perfuse the chamber with a hypotonic solution (e.g., 50% diluted saline) to induce an osmotic gradient.
-
Record the change in oocyte volume over time using video microscopy.
-
Calculate the initial rate of swelling, which is proportional to the osmotic water permeability (Pf).
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the swelling rates of inhibitor-treated oocytes to the vehicle-treated controls.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Plot the percentage of inhibition at a fixed concentration against different incubation times to determine the optimal time for maximal blockade.
-
Visualizations
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 2. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]
- 3. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Experimental Evaluation of Proposed Small-Molecule Inhibitors of Water Channel Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TC AQP1 1 and Acetazolamide in Ocular Hypotensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aquaporin-1 (AQP1) inhibitor, TC AQP1 1, and the carbonic anhydrase inhibitor, acetazolamide, focusing on their potential as therapeutic agents for managing elevated intraocular pressure (IOP), a key risk factor in glaucoma. This document summarizes available efficacy data, details experimental methodologies, and visualizes the distinct mechanisms of action.
Executive Summary
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. The primary treatable risk factor is elevated intraocular pressure (IOP). Current therapeutic strategies predominantly focus on reducing IOP by either decreasing aqueous humor production or increasing its outflow. Acetazolamide, a systemic carbonic anhydrase inhibitor, has been a mainstay in glaucoma management for decades. However, its systemic side effects often limit its long-term use. The emergence of aquaporin-1 (AQP1) inhibitors, such as this compound, presents a novel and targeted approach to IOP reduction. This guide provides an objective comparison of the available data on this compound and acetazolamide to aid researchers in the evaluation of these compounds.
Data Presentation: Efficacy Comparison
Due to the limited availability of in vivo efficacy data for the specific compound this compound in glaucoma models, this section presents its known in vitro potency alongside representative preclinical data for another small molecule AQP1 inhibitor. This is compared with established preclinical and clinical data for acetazolamide.
| Parameter | This compound / AQP1 Inhibitor | Acetazolamide | Source |
| Target | Aquaporin-1 (AQP1) | Carbonic Anhydrase | [1] |
| Mechanism of Action | Blocks water channels in the ciliary epithelium, reducing aqueous humor formation. | Inhibits carbonic anhydrase in the ciliary epithelium, leading to decreased bicarbonate and fluid secretion. | [1] |
| In Vitro Efficacy | This compound: IC50 = 8 µM (in Xenopus oocytes) | Not typically measured for direct channel blocking activity. | |
| Preclinical Efficacy (IOP Reduction) | Data for a representative small molecule AQP1 inhibitor is needed. A study using CRISPR-Cas9 to disrupt AQP1 in a mouse model of glaucoma showed a significant IOP reduction. In corticosteroid-induced ocular hypertension, a 20% reduction in IOP was observed. In a microbead-induced ocular hypertension model, a mean pressure reduction of 3.9 mmHg was seen at 3 weeks. | In nephrectomized rabbits, a 5 mg/kg intravenous dose reduced IOP from a baseline of 15.2 mmHg to 12.2 mmHg after 2 hours. Higher doses (15 to 50 mg/kg) resulted in a greater IOP reduction. | [2][3][4] |
| Clinical Efficacy (IOP Reduction) | Not yet available for this compound. | Oral administration of 500 mg tablets resulted in a maximal rapid reduction of IOP in patients with primary open-angle glaucoma. A 45% reduction in outflow pressure is achieved with serum concentrations of 15 to 20 µg/mL. |
Experimental Protocols
In Vitro AQP1 Inhibition Assay (Xenopus Oocyte Swelling Assay)
This assay is a standard method for evaluating the inhibitory activity of compounds on AQP1 water channels.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding for human AQP1. Control oocytes are injected with water. The oocytes are then incubated for 2-3 days to allow for protein expression.[5]
-
Compound Incubation: AQP1-expressing oocytes are incubated in a buffer solution containing the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Hypotonic Challenge: The oocytes are transferred to a hypotonic solution, which induces water influx and subsequent swelling.
-
Data Acquisition: The swelling of the oocytes is monitored and recorded over time using video microscopy. The rate of swelling is proportional to the water permeability of the oocyte membrane.
-
Data Analysis: The rate of volume change is calculated, and the inhibitory effect of the compound is determined by comparing the swelling rates of treated oocytes to control oocytes. The IC50 value is then calculated.[6]
Preclinical Intraocular Pressure Measurement in Rabbits
Rabbits are a commonly used animal model for glaucoma research.
-
Animal Model: New Zealand White rabbits are often used. Ocular hypertension can be induced through various methods, such as the injection of hypertonic saline into the vitreous humor or the administration of corticosteroids.[7]
-
Drug Administration: Acetazolamide is typically administered intravenously to bypass renal effects that could indirectly influence IOP.[2][3]
-
IOP Measurement: IOP is measured using a tonometer, such as a Tono-Pen or a pneumatonometer.[8] For continuous monitoring, a telemetric pressure transducer can be implanted in the anterior chamber.[9]
-
Experimental Procedure: Baseline IOP is measured before drug administration. Following administration of acetazolamide or a vehicle control, IOP is measured at regular intervals (e.g., every 30 minutes or hourly) to determine the time course and magnitude of the drug's effect.[2][3]
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the IOP reduction.
Signaling Pathways and Mechanisms of Action
Acetazolamide: Inhibition of Carbonic Anhydrase
Acetazolamide's primary mechanism of action in reducing IOP is the inhibition of carbonic anhydrase in the ciliary epithelium. This enzyme is crucial for the production of aqueous humor.
Caption: Mechanism of action of Acetazolamide in reducing IOP.
This compound: Inhibition of Aquaporin-1
This compound directly blocks the AQP1 water channels located in the cell membranes of the ciliary epithelium. This prevents the rapid movement of water that is necessary for aqueous humor production.
Caption: Mechanism of action of this compound in reducing IOP.
Experimental Workflow: Preclinical Glaucoma Model
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in a preclinical rabbit model of glaucoma.
Caption: Workflow for preclinical evaluation of IOP-lowering agents.
Conclusion
Acetazolamide is an established therapeutic for glaucoma with a well-understood mechanism of action and extensive clinical data. However, its systemic side effects can be a significant drawback. AQP1 inhibitors, such as this compound, represent a promising, more targeted approach to reducing IOP by directly inhibiting water transport essential for aqueous humor production. While in vitro data for this compound is available, further in vivo studies are crucial to fully assess its therapeutic potential and establish a comprehensive efficacy and safety profile for comparison with existing treatments like acetazolamide. The preclinical data from AQP1 gene disruption studies strongly supports the viability of this target for glaucoma therapy. Continued research and development of potent and selective small molecule AQP1 inhibitors are warranted.
References
- 1. Aquaporins in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular and systemic effects of acetazolamide in nephrectomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. primo.uvm.edu [primo.uvm.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iris-pharma.com [iris-pharma.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of TC AQP1 1 and Bumetanide Derivatives for Aquaporin-1 Inhibition
Aquaporin-1 (AQP1) is a crucial transmembrane protein that facilitates the rapid transport of water and, under certain conditions, functions as a non-selective cation channel. Its involvement in physiological processes such as fluid homeostasis, cell migration, and angiogenesis has made it a significant target for drug discovery. This guide provides a detailed comparison of two classes of AQP1 inhibitors: this compound and derivatives of the loop diuretic bumetanide.
Performance Comparison
The inhibitory activities of this compound and various bumetanide derivatives against AQP1 have been evaluated using different experimental models. While direct head-to-head studies are limited, a comparative analysis can be drawn from existing data. This compound is a known blocker of the AQP1 water channel, whereas bumetanide derivatives have shown varied effects on both the water and ion channel functions of AQP1.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) and specificities of this compound and key bumetanide derivatives.
| Compound | Target | AQP1 Function Inhibited | IC50 | Assay System | Reference |
| This compound | AQP1 | Water Permeability | 8 µM | Xenopus oocyte swelling assay | [1][2][3][4] |
| Bumetanide | AQP1, AQP4 | Water Permeability | ≥100 µM | Xenopus oocyte swelling assay | [5][6] |
| AqB013 | AQP1, AQP4 | Water Permeability | ~20 µM | Xenopus oocyte swelling assay | [5][6] |
| AqB011 | AQP1 | Ion Channel Conductance | 14 µM | Two-electrode voltage clamp in Xenopus oocytes | [7][8] |
| AqB007 | AQP1 | Ion Channel Conductance | 170 µM | Two-electrode voltage clamp in Xenopus oocytes | [7] |
Note: A significant finding is that the bumetanide derivative AqB011 selectively blocks the ion channel function of AQP1 without affecting its water permeability at concentrations up to 200 µM.[7][8] In contrast, this compound and the bumetanide derivative AqB013 are inhibitors of AQP1's water channel function.[1][2][3][4][5][6]
Experimental Methodologies
The inhibitory effects of these compounds on AQP1 have been determined primarily through two key experimental protocols: the Xenopus oocyte swelling assay for water permeability and the two-electrode voltage clamp for ion channel conductance.
Xenopus Oocyte Swelling Assay
This assay is a widely used method to assess the water permeability of aquaporins.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human AQP1. The oocytes are then incubated to allow for protein expression.
-
Inhibitor Incubation: AQP1-expressing oocytes are pre-incubated with the test compound (e.g., this compound or a bumetanide derivative) at various concentrations for a defined period (e.g., 1-2 hours).
-
Hypotonic Challenge: The oocytes are then transferred to a hypotonic solution, which induces water influx and subsequent swelling.
-
Data Acquisition: The change in oocyte volume over time is monitored using video microscopy. The rate of swelling is proportional to the water permeability of the oocyte membrane.
-
Analysis: The swelling rates of inhibitor-treated oocytes are compared to those of untreated control oocytes to determine the percentage of inhibition and calculate the IC50 value.
Two-Electrode Voltage Clamp
This electrophysiological technique is employed to measure the ion channel activity of AQP1.
-
Oocyte Preparation: As with the swelling assay, Xenopus oocytes are injected with AQP1 cRNA and allowed to express the protein.
-
Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
Channel Activation: The AQP1 ion channel is gated by cGMP. Therefore, a cGMP analog, such as CPT-cGMP, is applied to the bath solution to activate the ionic conductance.
-
Inhibitor Application: The bumetanide derivative is applied to the bath, and the resulting change in the cGMP-activated current is recorded.
-
Data Analysis: The reduction in the ionic current in the presence of the inhibitor is used to quantify the level of block and determine the IC50.
Diagrams
Logical Workflow of AQP1 Inhibition on Cell Migration
The following diagram illustrates the proposed mechanism by which bumetanide derivatives that selectively block the AQP1 ion channel can lead to a reduction in cancer cell migration.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of aquaporin-1 and aquaporin-4 water permeability by a derivative of the loop diuretic bumetanide acting at an internal pore-occluding binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Aquaporin Inhibitors: A Comparative Guide
The specific inhibitory effects of the compound TC AQP1 1 on various aquaporin (AQP) isoforms remain largely uncharacterized, with conflicting reports on its primary activity against AQP1. While initially identified as an AQP1 blocker, subsequent studies have failed to reproduce this inhibitory action, highlighting the complexities in aquaporin pharmacology. This guide provides a comparative overview of the current landscape of aquaporin inhibitors, detailing their known selectivity profiles and the experimental methodologies used for their evaluation.
Aquaporins are a family of transmembrane water channels that play crucial roles in fluid homeostasis, cell migration, and signal transduction. Their involvement in various pathological processes has made them attractive targets for therapeutic intervention. However, the development of potent and isoform-selective inhibitors has been a significant challenge.
The Case of this compound: An Unresolved Profile
This compound, also known as m-Phenylenediacrylic acid, was first reported as an inhibitor of AQP1 with a half-maximal inhibitory concentration (IC50) of 8 μM in Xenopus oocytes expressing the channel[1][2]. This initial finding suggested its potential as a tool to study AQP1 function.
However, a subsequent study aimed at validating putative AQP1 inhibitors, including this compound, found no significant inhibition of AQP1-mediated water permeability in human red blood cells, a native system with high AQP1 expression. This discrepancy underscores the challenges in identifying and validating genuine aquaporin inhibitors and raises questions about the true efficacy of this compound as an AQP1 blocker. To date, there is no publicly available experimental data on the effect of this compound on other aquaporin isoforms, leaving its selectivity profile unknown.
Comparative Analysis of Aquaporin Inhibitor Selectivity
The quest for isoform-specific aquaporin inhibitors has yielded several compounds with varying degrees of selectivity. The following table summarizes the inhibitory data for some of the more characterized aquaporin modulators.
| Compound | Target AQP(s) | IC50 | Other AQP Isoforms Tested | Experimental System | Reference |
| AqB013 | AQP1, AQP4 | ~20 µM | - | Xenopus oocytes | [3] |
| Gold-based compounds (e.g., Auphen) | AQP3 | Potent inhibition of glycerol permeability | AQP1 (modest effect on water permeability) | Human red blood cells, transfected PC12 cells | [4] |
| DFP00173 | AQP3 | ~0.1–0.4 µM | AQP7, AQP9 (low efficacy) | Mouse and human AQP3 expressed in various cell lines | [5] |
| Z433927330 | AQP7 | ~0.2 µM | AQP3 (partial inhibitor, ~0.7–0.9 µM), AQP9 | Mouse AQP7 expressed in CHO cells | [5] |
| Tetraethylammonium (TEA) | AQP1, AQP2, AQP4 | Partial inhibition at µM to mM concentrations | - | Xenopus oocytes | [6] |
It is important to note that the inhibitory activity of some compounds, such as tetraethylammonium and acetazolamide, has also been a subject of debate, with conflicting results across different experimental systems[5][6].
Experimental Protocols for Assessing Aquaporin Inhibition
The evaluation of aquaporin inhibitors relies on assays that can measure the rapid movement of water or other small solutes across cell membranes.
1. Xenopus Oocyte Swelling Assay:
-
Principle: This assay measures the rate of cell swelling in response to a hypotonic environment, which is proportional to the water permeability of the oocyte membrane.
-
Protocol:
-
Synthesize cRNA of the desired aquaporin isoform.
-
Inject the cRNA into Xenopus laevis oocytes and incubate for 2-3 days to allow for protein expression.
-
Place individual oocytes in a hypertonic buffer.
-
Rapidly transfer the oocytes to a hypotonic buffer, with or without the test inhibitor.
-
Record the change in oocyte volume over time using video microscopy.
-
Calculate the initial rate of swelling to determine the osmotic water permeability.
-
2. Stopped-Flow Light Scattering Assay:
-
Principle: This technique measures changes in cell volume by detecting alterations in light scattering as cells swell or shrink in response to osmotic gradients. It is commonly used with red blood cells or proteoliposomes.
-
Protocol:
-
Prepare a suspension of cells (e.g., red blood cells) or proteoliposomes reconstituted with the purified aquaporin of interest.
-
Rapidly mix the cell suspension with a hypotonic or hypertonic solution in a stopped-flow apparatus.
-
Measure the change in light scattering at a 90° angle over a short time course (milliseconds to seconds).
-
The rate of change in light scattering is proportional to the water permeability.
-
Perform experiments in the presence and absence of the inhibitor to determine its effect.
-
Visualizing the Challenges in Aquaporin Inhibitor Discovery
The development of isoform-selective aquaporin inhibitors is a complex process, often hampered by a lack of structural diversity in the pore region of different aquaporins and the technical challenges of the screening assays.
Figure 1. A simplified workflow for the discovery and validation of aquaporin inhibitors, highlighting potential points of discrepancy.
The Path Forward in Aquaporin Inhibitor Research
The conflicting findings for compounds like this compound emphasize the need for rigorous and standardized validation of potential aquaporin inhibitors across multiple experimental platforms. The future of aquaporin-targeted drug discovery will likely rely on a combination of advanced computational screening, innovative assay development, and a deeper understanding of the structural nuances that differentiate the various aquaporin isoforms. While the ideal isoform-selective aquaporin inhibitor remains elusive, ongoing research continues to provide valuable tools and insights for both basic research and therapeutic development.
References
- 1. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Compensatory increase in AQP2, p-AQP2, and AQP3 expression in rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin | PLOS One [journals.plos.org]
Cross-Validation of TC AQP1 1 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to assess the activity of the Aquaporin-1 (AQP1) inhibitor, TC AQP1 1, across different cell types. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate the cross-validation of AQP1 inhibition.
Aquaporin-1 (AQP1), a water channel protein, has been implicated in various physiological and pathological processes, including cell migration, angiogenesis, and tumor progression.[1] Its overexpression in several cancer types has made it a compelling target for therapeutic intervention.[1] this compound has been identified as a blocker of the AQP1 channel, inhibiting water flux.[2][3][4][5] Validating the efficacy of such inhibitors across different cellular backgrounds is a critical step in preclinical research.
Comparative Efficacy of this compound
While comprehensive studies detailing the IC50 of this compound across a wide variety of cell lines are limited, the existing data provides a benchmark for its inhibitory activity. The primary cell type used for characterizing this compound is the Xenopus laevis oocyte expression system.
| Cell Type/System | AQP1 Expression | This compound IC50 | Assay Method | Reference |
| Xenopus laevis Oocytes | Exogenously Expressed hAQP1 | ~8 µM | Oocyte Swelling Assay | [3][4][5][6] |
| Human Breast Cancer (MDA-MB-231) | Endogenously High | Not Reported | Calcein Quenching Assay (suitable) | [7] |
| Human Colon Cancer (HT29) | Endogenously Expressed | Not Reported | Cell Swelling/Migration Assay (suitable) | [1] |
| Normal Human Mammary Epithelial (MCF-10A) | Low/Negative | Not Reported | Calcein Quenching Assay (suitable) | [7] |
| Human Red Blood Cells | Endogenously High | Not Reported | Stopped-Flow Light Scattering (suitable) | [8] |
Note: The suitability of certain assays for specific cell lines is inferred from the literature describing AQP1 expression in those cells and the general applicability of the assay method.
Experimental Protocols for AQP1 Activity Assessment
Accurate determination of this compound activity relies on robust experimental methods that can quantify water transport across cell membranes. Below are detailed protocols for commonly employed assays.
Xenopus Oocyte Swelling Assay
This is a classical and widely used method for characterizing the activity of aquaporins and their inhibitors.
Principle: Xenopus oocytes have very low intrinsic water permeability. When they are engineered to express a water channel like AQP1, placing them in a hypotonic solution causes rapid swelling due to water influx. The rate of swelling is proportional to the AQP1 activity. Inhibitors will reduce this swelling rate.
Detailed Protocol:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNA encoding human AQP1. As a control, inject another group of oocytes with water. Incubate the oocytes for 2-3 days to allow for protein expression.
-
Inhibitor Incubation: Incubate the AQP1-expressing oocytes with varying concentrations of this compound (or a vehicle control, such as DMSO) in an isotonic buffer (e.g., ND96) for a defined period (e.g., 30 minutes).
-
Osmotic Challenge: Transfer individual oocytes to a hypertonic buffer.
-
Data Acquisition: Record the change in oocyte volume over time using videomicroscopy. The cross-sectional area of the oocyte is measured, and the volume is calculated.
-
Analysis: The initial rate of volume increase (swelling) is determined. The percentage of inhibition is calculated by comparing the swelling rates of this compound-treated oocytes to the vehicle-treated controls. The IC50 value is determined by fitting the dose-response data to a suitable equation.
Calcein Fluorescence Quenching Assay
This cell-based assay is suitable for high-throughput screening and can be adapted for various adherent cell lines.
Principle: Cells are loaded with the fluorescent dye calcein-AM. Inside the cell, it is converted to calcein, which is membrane-impermeable. The fluorescence of calcein is self-quenching at high concentrations. When cells are exposed to a hypertonic solution, they shrink as water exits, the intracellular calcein concentration increases, and fluorescence is quenched. The rate of quenching is proportional to the rate of water efflux.
Detailed Protocol:
-
Cell Plating: Plate adherent cells (e.g., MDA-MB-231) in a 96-well plate and grow to confluence.
-
Calcein Loading: Wash the cells with a buffer and then incubate them with calcein-AM.
-
Inhibitor Treatment: Wash the cells to remove excess calcein-AM and incubate with this compound at various concentrations or a vehicle control.
-
Osmotic Challenge: Place the 96-well plate in a fluorescence plate reader. Program the reader to inject a hypertonic solution into the wells and immediately begin recording fluorescence intensity over time (excitation ~490 nm, emission ~520 nm).
-
Data Analysis: The initial rate of fluorescence decrease (quenching) is calculated. The inhibition of water permeability is determined by comparing the rates in this compound-treated cells to control cells.
Stopped-Flow Light Scattering
This technique is ideal for measuring rapid changes in cell or vesicle volume and is highly precise.
Principle: A suspension of cells or proteoliposomes (lipid vesicles with reconstituted AQP1) is rapidly mixed with a hypertonic solution in a stopped-flow device. The resulting water efflux causes the cells/vesicles to shrink, which leads to an increase in the intensity of scattered light at a 90° angle. The rate of this increase is proportional to the water permeability.
Detailed Protocol:
-
Sample Preparation: Prepare a suspension of AQP1-expressing cells (e.g., red blood cells) or proteoliposomes containing purified AQP1.
-
Inhibitor Incubation: Incubate the cell/proteoliposome suspension with this compound or a vehicle control.
-
Stopped-Flow Measurement: Load the cell/proteoliposome suspension and a hypertonic buffer into separate syringes of the stopped-flow apparatus. The instrument rapidly mixes the two solutions, and the change in light scattering is recorded over milliseconds to seconds.
-
Data Analysis: The kinetic trace of light scattering intensity versus time is fitted to an exponential function to determine the rate constant (k). The osmotic water permeability coefficient (Pf) can then be calculated. The effect of this compound is quantified by the reduction in the rate constant or Pf.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of AQP1 activity, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound inhibitory activity.
Caption: AQP1's role in the cancer cell migration signaling pathway.
References
- 1. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]
- 4. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4.3. Oocyte Expression System and Swelling Assay [bio-protocol.org]
- 7. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC AQP1 1 and Other Aromatic Sulfonamide Aquaporin-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TC AQP1 1 with other aromatic sulfonamide inhibitors of Aquaporin-1 (AQP1), a crucial water channel protein implicated in various physiological and pathological processes. The following sections present quantitative data, experimental methodologies, and an overview of the relevant signaling pathways to aid in the selection and application of these inhibitors in research and drug discovery.
Performance Comparison of AQP1 Inhibitors
The inhibitory potency of this compound and various aromatic sulfonamide AQP1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.
| Compound | Class | AQP1 Inhibition IC50 | Assay |
| This compound | Not specified | 8 µM[1] | Xenopus Oocyte Swelling Assay |
| AqB011 | Aromatic Sulfonamide (Bumetanide Derivative) | 14 µM (ion conductance)[2] | Two-electrode voltage clamp in Xenopus oocytes |
| AqB013 | Aromatic Sulfonamide (Bumetanide Derivative) | ~20 µM (water permeability)[3][4] | Xenopus Oocyte Swelling Assay |
| Aromatic Sulfonamides (ASQ class) | Aromatic Sulfonamide | 3-30 µM[5] | CHO cell-based swelling assay, Xenopus oocyte swelling assay |
| Acetazolamide | Aromatic Sulfonamide | ~1 µM - 100 µM (conflicting reports)[6] | Xenopus Oocyte Swelling Assay, HEK cell-based assays |
Experimental Protocols
A detailed understanding of the experimental conditions is critical for interpreting the comparative data. The following is a generalized protocol for the most commonly cited method for assessing AQP1 inhibition.
Xenopus Oocyte Swelling Assay
This assay is a widely used method to functionally express and characterize membrane transport proteins, including aquaporins.
Objective: To determine the inhibitory effect of a compound on AQP1-mediated water transport.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human AQP1
-
Collagenase solution
-
Modified Barth's Solution (MBS) (isotonic)
-
Hypotonic MBS (e.g., 50% dilution)
-
Test compounds (e.g., this compound, aromatic sulfonamides) dissolved in an appropriate solvent (e.g., DMSO)
-
Microinjection setup
-
Microscope with a camera for imaging
-
Image analysis software
Procedure:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated by treatment with collagenase to remove surrounding follicular cells.
-
cRNA Injection: Oocytes are microinjected with a solution containing the cRNA encoding human AQP1. Control oocytes are injected with water or a non-functional cRNA. The injected oocytes are then incubated for 2-3 days to allow for protein expression.[7]
-
Inhibitor Incubation: AQP1-expressing oocytes are pre-incubated with the test compound at various concentrations in isotonic MBS for a defined period. Control groups are incubated with the vehicle (e.g., DMSO) alone.
-
Osmotic Challenge: To initiate water influx, the oocytes are rapidly transferred from the isotonic MBS to a hypotonic MBS.[8]
-
Data Acquisition: The swelling of the oocytes is monitored and recorded over time using a microscope equipped with a camera. Images are captured at regular intervals.[9]
-
Data Analysis: The cross-sectional area or volume of the oocytes is measured from the captured images using image analysis software. The rate of swelling is calculated and compared between the control and compound-treated groups to determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.[10]
Experimental Workflow for Xenopus Oocyte Swelling Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aquaporin-1 and aquaporin-4 water permeability by a derivative of the loop diuretic bumetanide acting at an internal pore-occluding binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. 4.3. Oocyte Expression System and Swelling Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Reversibility of AQP1 Inhibition: A Comparative Analysis of TC-AQP1-1 and Other Modulators
For researchers, scientists, and drug development professionals, understanding the reversibility of an inhibitor is critical for predicting its pharmacological profile. This guide provides a comparative analysis of the Aquaporin-1 (AQP1) inhibitor, TC-AQP1-1, alongside other known AQP1 modulators. While experimental data on the reversibility of TC-AQP1-1 is not currently available in the public domain, this guide offers a framework for comparison based on its known properties and the established characteristics of alternative compounds.
TC-AQP1-1 is a small molecule blocker of the AQP1 water channel, identified through virtual screening, with an IC50 of approximately 8 μM in Xenopus laevis oocyte swelling assays.[1][2][3] Its predicted binding site is at the extracellular entrance of the AQP1 channel, near the aromatic/arginine selectivity filter.[3] This non-covalent, external binding mechanism suggests a potential for reversibility, though this remains to be experimentally verified.
This guide summarizes the available quantitative data for TC-AQP1-1 and other AQP1 inhibitors, details the experimental protocols for key assays used to determine AQP1 function and inhibition, and provides visualizations of the inhibitory mechanism and a generic experimental workflow for assessing reversibility.
Comparative Data of AQP1 Inhibitors
The following table summarizes the key characteristics of TC-AQP1-1 and a selection of other AQP1 inhibitors. It is important to note that the reported IC50 values and inhibitory percentages can vary depending on the experimental system used.
| Inhibitor | Target(s) | IC50 | Reversibility | Experimental System(s) |
| TC-AQP1-1 | AQP1 | ~8 µM[1] | Not Experimentally Determined | Xenopus oocyte swelling assay[1][2][3] |
| Acetazolamide | AQP1, AQP4, Carbonic Anhydrases | ~5.5 µM (in one study)[3] | Reversible | Xenopus oocyte swelling assay, HEK293 cells |
| Tetraethylammonium (TEA+) | AQP1, AQP2, AQP4, K+ channels | Varies (mM range) | Reversible | Xenopus oocyte swelling assay |
| Mercuric Chloride (HgCl2) | AQP1 (and other proteins with sulfhydryl groups) | Varies (µM range) | Irreversible (Reversible with reducing agents)[4] | Erythrocytes, Xenopus oocytes, Vesicles |
| Silver (Ag+) | AQP1 | Varies (µM range) | Irreversible | Erythrocytes |
| AqB013 (Bumetanide derivative) | AQP1, AQP4 | ~20 µM[3] | Reversible | Xenopus oocyte swelling assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of AQP1 inhibitors are provided below.
Xenopus Oocyte Swelling Assay
This assay is a common method for functionally expressing and characterizing membrane transport proteins, including AQP1.
Principle: Oocytes microinjected with AQP1 cRNA will express the water channels on their plasma membrane. When these oocytes are exposed to a hypotonic solution, they will swell at a faster rate than control oocytes due to the increased water permeability conferred by AQP1. The rate of swelling is proportional to the AQP1 activity.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from Xenopus laevis.
-
cRNA Microinjection: Microinject oocytes with AQP1 cRNA or water (as a control). Incubate the oocytes for 2-3 days to allow for protein expression.
-
Inhibitor Incubation: Incubate a group of AQP1-expressing oocytes with the test inhibitor (e.g., TC-AQP1-1) at various concentrations for a defined period. A vehicle control group should be included.
-
Swelling Assay:
-
Transfer individual oocytes to a hypertonic buffer (e.g., ND96).
-
At time zero, rapidly replace the hypertonic buffer with a hypotonic buffer.
-
Record the swelling of the oocyte over time using video microscopy.
-
The change in the cross-sectional area or volume of the oocyte is measured.
-
-
Data Analysis: The initial rate of swelling is calculated and compared between control, AQP1-expressing, and inhibitor-treated oocytes. The percentage of inhibition is determined, and an IC50 value can be calculated from a dose-response curve.
-
Reversibility Assessment (Washout Experiment):
-
After the initial swelling assay with the inhibitor, the inhibitor-containing solution is replaced with a buffer solution lacking the inhibitor.
-
The oocytes are "washed" for a specific period.
-
A second swelling assay is performed to determine if the inhibitory effect is reversed and water permeability is restored.
-
Stopped-Flow Light Scattering Assay
This technique is used to measure rapid changes in cell volume, particularly in erythrocytes which endogenously express high levels of AQP1.
Principle: A suspension of cells is rapidly mixed with a hypertonic or hypotonic solution, inducing water efflux (shrinkage) or influx (swelling), respectively. The change in cell volume alters the light scattering properties of the cell suspension, which is measured over a short timescale.
Protocol:
-
Preparation of Erythrocyte Ghosts:
-
Inhibitor Incubation: Incubate the erythrocyte ghosts with the test inhibitor or vehicle control.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow apparatus with the erythrocyte ghost suspension and the other with a hypertonic solution.
-
Rapidly mix the two solutions.
-
Measure the change in light scattering at a 90° angle as water leaves the ghosts, causing them to shrink.
-
-
Data Analysis: The rate of change in light scattering is fitted to an exponential curve to determine the osmotic water permeability coefficient (Pf). The Pf values of inhibitor-treated ghosts are compared to controls.
Calcein Fluorescence Quenching Assay
This is a cell-based assay that can be adapted for high-throughput screening of AQP inhibitors.
Principle: Cells are loaded with the fluorescent dye calcein-AM, which is converted to the membrane-impermeable calcein by intracellular esterases. At high concentrations, calcein fluorescence is self-quenched. When cells are exposed to a hypertonic solution, they shrink, the intracellular calcein concentration increases, and fluorescence is further quenched. The rate of quenching is proportional to the rate of water efflux.[6][7][8]
Protocol:
-
Cell Culture: Plate AQP1-expressing cells (e.g., transfected CHO or HEK293 cells) in a multi-well plate.
-
Calcein Loading: Load the cells with calcein-AM.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a hypertonic solution into the wells to induce cell shrinkage.
-
Monitor the decrease in calcein fluorescence over time.
-
-
Data Analysis: The initial rate of fluorescence quenching is determined and used to calculate the water permeability.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. TC AQP1 1 | Aquaporins | Tocris Bioscience [tocris.com]
- 2. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TC AQP1 1: A Superior Alternative to Mercurial Compounds for Aquaporin-1 Inhibition
For Immediate Release
A comparative analysis of the novel aquaporin-1 (AQP1) inhibitor, TC AQP1 1, and traditional mercurial AQP1 inhibitors has revealed significant advantages of the former in terms of specificity, potency, and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of this compound against mercurial compounds, supported by experimental data and detailed methodologies.
Executive Summary
Aquaporin-1 (AQP1) is a crucial water channel protein involved in various physiological and pathological processes, including fluid transport in the kidneys, brain edema, and tumor angiogenesis. While mercurial compounds like mercuric chloride (HgCl₂) have historically been used as AQP1 inhibitors in research, their utility is severely limited by their high toxicity and lack of specificity. This compound emerges as a potent and selective small molecule inhibitor of AQP1, offering a much-needed tool for precise scientific investigation and a promising scaffold for therapeutic development.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound and mercurial inhibitors has been quantified using different experimental assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
| Inhibitor | IC₅₀ Value | Assay System | Reference |
| This compound | 8 µM | Xenopus Oocyte Swelling Assay | [1][2][3] |
| **Mercuric Chloride (HgCl₂) ** | ~85 µM | Stopped-flow Light Scattering (Human Erythrocytes) | [4] |
As the data indicates, this compound is significantly more potent than mercuric chloride, requiring a much lower concentration to achieve 50% inhibition of AQP1 water permeability.
Key Advantages of this compound
The primary advantages of this compound over mercurial AQP1 inhibitors are its superior specificity and lower toxicity.
-
Specificity: Mercurial compounds are known to be non-specific, reacting with sulfhydryl groups on a wide range of proteins, not just AQP1.[5] This promiscuity leads to numerous off-target effects, complicating the interpretation of experimental results and precluding their use in a clinical setting. This compound, identified through virtual screening, acts as a channel blocker and does not rely on covalent modification of cysteine residues, suggesting a higher degree of selectivity for AQP1.
-
Toxicity: The high toxicity of mercurial compounds is a major drawback, posing risks to researchers and limiting their application in cellular and in vivo studies.[5] this compound, as a small organic molecule, is expected to have a significantly better safety profile, making it a more viable candidate for further drug development.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound and mercurial AQP1 inhibitors.
Xenopus Oocyte Swelling Assay (for this compound)
This assay is a widely used method for studying the function of membrane transport proteins, including aquaporins.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with cRNA encoding for human AQP1, leading to the expression of the AQP1 protein in the oocyte membrane. Control oocytes are injected with water.
-
Incubation: The oocytes are incubated for 2-3 days to allow for protein expression.
-
Inhibitor Treatment: Oocytes are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Hypotonic Challenge: The oocytes are transferred to a hypotonic solution, which creates an osmotic gradient that drives water into the oocytes through the AQP1 channels.
-
Volume Measurement: The change in oocyte volume over time is monitored using video microscopy. The rate of swelling is proportional to the water permeability of the oocyte membrane.
-
Data Analysis: The rate of swelling in the presence of the inhibitor is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.[6][7][8]
Stopped-Flow Light Scattering Assay (for Mercurial Inhibitors)
This technique is used to measure rapid changes in cell or vesicle volume in response to osmotic gradients.
-
Cell/Vesicle Preparation: Human erythrocytes, which endogenously express AQP1, are isolated and washed.
-
Inhibitor Incubation: The erythrocytes are incubated with different concentrations of the mercurial inhibitor (e.g., HgCl₂).
-
Rapid Mixing: The treated erythrocytes are rapidly mixed with a hypertonic solution in a stopped-flow apparatus. This creates an osmotic gradient that causes water to flow out of the cells, resulting in cell shrinkage.
-
Light Scattering Measurement: The change in cell volume is monitored by measuring the intensity of scattered light at a 90° angle. As the cells shrink, the light scattering intensity increases.
-
Data Analysis: The rate of change in light scattering is proportional to the osmotic water permeability of the erythrocyte membrane. The inhibition of water permeability is calculated by comparing the rates of treated and untreated cells, allowing for the determination of the IC₅₀ value.[4][9]
AQP1 Signaling in Cancer Progression
AQP1 has been implicated in cancer progression, particularly in promoting tumor angiogenesis and metastasis. Understanding the signaling pathways involving AQP1 can provide insights into how its inhibition may offer therapeutic benefits.
Caption: AQP1 interaction with the Wnt/β-catenin pathway and its role in angiogenesis.
The diagram illustrates how AQP1 can stabilize β-catenin, a key component of the Wnt signaling pathway.[10] This stabilization leads to the increased transcription of genes that promote cell proliferation and migration. Furthermore, AQP1's primary function of water transport is crucial for the migration of endothelial cells, a fundamental process in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[10][11] By inhibiting AQP1, this compound has the potential to disrupt these cancer-promoting processes.
Conclusion
This compound represents a significant advancement in the field of aquaporin research. Its enhanced potency, coupled with superior specificity and a favorable safety profile, makes it an invaluable tool for elucidating the physiological and pathological roles of AQP1. Furthermore, its drug-like properties position it as a promising lead compound for the development of novel therapeutics for a range of conditions, including cancer, glaucoma, and edema. The data strongly supports the adoption of this compound as a superior alternative to the non-specific and toxic mercurial inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4.3. Oocyte Expression System and Swelling Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. biologic.net [biologic.net]
- 10. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of Aquaporin-Facilitated Cancer Invasion and Metastasis [frontiersin.org]
Confirming AQP1 as the Target of TC AQP1 1 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming Aquaporin-1 (AQP1) as the molecular target of the inhibitor TC AQP1 1 within a novel experimental model. It offers a comparative analysis of this compound with alternative AQP1 inhibitors, supported by available experimental data. Detailed protocols for key validation assays are provided to facilitate experimental design and execution.
Introduction to this compound and Target Validation
This compound is a known blocker of the AQP1 water channel, with a reported half-maximal inhibitory concentration (IC50) of 8 µM in Xenopus oocyte water flux assays[1][2]. While this provides initial evidence of its activity, rigorous target validation is crucial when employing it in a new model system. This involves demonstrating direct engagement with AQP1 and assessing its selectivity over other aquaporin isoforms.
Comparative Analysis of AQP1 Inhibitors
A direct comparison of this compound with other known AQP1 inhibitors is essential for contextualizing its potency and potential for off-target effects. The following table summarizes key quantitative data for this compound and selected alternatives.
| Compound | Target(s) | IC50 (µM) | Model System | Notes |
| This compound | AQP1 | 8[1][2] | Xenopus oocytes | Selectivity profile against other aquaporin isoforms is not publicly available. |
| Bacopaside I | AQP1 | 117 | Xenopus oocytes | Also inhibits AQP1 ion channel activity. |
| Bacopaside II | AQP1 | 18 | Xenopus oocytes | Selective for AQP1 over AQP4. |
| AqB013 | AQP1, AQP4 | ~20 | Xenopus oocytes | A derivative of the loop diuretic bumetanide. |
| Acetazolamide | Carbonic Anhydrases, AQP1 (conflicting reports) | ~5.5 (in some studies) | Xenopus oocytes | Inhibition of AQP1 is debated, with some studies showing no significant effect. |
Experimental Workflow for Target Validation
Confirming AQP1 as the target of this compound in a new model system requires a multi-faceted approach. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Xenopus Oocyte Swelling Assay
This assay is a cornerstone for characterizing AQP1 function and inhibition.
Principle: Xenopus laevis oocytes have low endogenous water permeability. When cRNA encoding AQP1 is injected, the oocytes express functional AQP1 channels in their plasma membrane, rendering them highly permeable to water. Upon exposure to a hypotonic solution, water rapidly enters the oocyte, causing it to swell. The rate of swelling is proportional to the AQP1 activity.
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject oocytes with AQP1 cRNA (typically 10-50 ng per oocyte) and incubate for 2-3 days at 18°C to allow for protein expression. Use water-injected oocytes as a negative control.
-
Inhibitor Incubation: Incubate AQP1-expressing oocytes in a buffer containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Swelling Assay: Transfer individual oocytes to a hypertonic buffer and then rapidly switch to a hypotonic buffer.
-
Data Acquisition: Record the swelling of the oocyte over time using video microscopy.
-
Analysis: Calculate the initial rate of volume change (dV/dt) from the video images. Plot the percentage of inhibition of the swelling rate against the concentration of this compound to determine the IC50 value.
Mammalian Cell Swelling Assay (Calcein-Quenching)
This is a higher-throughput method suitable for mammalian cells expressing AQP1.
Principle: Cells are loaded with the fluorescent dye calcein-AM. The acetomethoxy (AM) ester group renders the molecule cell-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent calcein inside. At high concentrations, calcein fluorescence is self-quenched. When cells swell due to water influx, the intracellular concentration of calcein decreases, leading to an increase in fluorescence (de-quenching). Conversely, cell shrinkage in a hypertonic solution concentrates calcein and quenches its fluorescence.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., CHO or HEK293) stably or transiently expressing AQP1 in a 96-well plate. Use the parental cell line lacking AQP1 expression as a negative control.
-
Calcein Loading: Load the cells with calcein-AM (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Inhibitor Treatment: Wash the cells and incubate with this compound at various concentrations.
-
Osmotic Challenge: Place the plate in a fluorescence plate reader. Program the reader to inject a hypertonic solution to induce cell shrinkage and measure the decrease in fluorescence over time.
-
Data Analysis: Calculate the rate of fluorescence change, which is proportional to the rate of water transport. Determine the IC50 of this compound by plotting the inhibition of the water transport rate against inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand (e.g., this compound) to its target protein (AQP1) can increase the thermal stability of the protein. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to heat-induced denaturation and will remain soluble at higher temperatures compared to unbound proteins.
Protocol:
-
Cell Treatment: Treat cells from your new model system with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of soluble AQP1 in each sample by Western blotting using an AQP1-specific antibody.
-
Data Analysis: Plot the amount of soluble AQP1 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of AQP1.
Advanced Direct Binding Assays
For a more in-depth biophysical characterization of the interaction between this compound and AQP1, the following techniques can be employed, typically using purified AQP1 protein reconstituted into proteoliposomes.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (this compound) to a ligand (immobilized AQP1) in real-time. This technique can provide kinetic parameters such as the association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Conclusion
Confirming AQP1 as the target of this compound in a new model system is a critical step for the validation of experimental findings. A combination of functional assays in cellular and cell-free systems, along with direct binding assays, provides a robust approach to target validation. While this compound is a useful tool for studying AQP1, researchers should be aware of the current lack of publicly available data on its selectivity against other aquaporin isoforms. Future studies should aim to address this knowledge gap to fully characterize its utility as a specific AQP1 inhibitor.
References
Evaluating the Specificity of TC AQP1 1 Against Other Membrane Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TC AQP1 1, a known blocker of Aquaporin-1 (AQP1), against other membrane channels. The information presented herein is based on currently available public data.
Introduction to this compound
This compound has been identified as a blocker of the aquaporin-1 (AQP1) water channel.[1][2] Its inhibitory activity was determined using a Xenopus laevis oocyte swelling assay, a standard method for assessing aquaporin function. The reported half-maximal inhibitory concentration (IC50) for this compound against human AQP1 is 8 µM.[1][2] Aquaporins are a family of transmembrane proteins that facilitate the transport of water and, in some cases, small uncharged solutes across cell membranes. There are 13 known mammalian aquaporins (AQP0-AQP12), which are broadly classified into two subgroups: aquaporins that are primarily water-selective, and aquaglyceroporins that transport water as well as small solutes like glycerol and urea.
Specificity of this compound: Current Data
Currently, there is a notable lack of publicly available data on the specificity of this compound against other aquaporin isoforms (e.g., AQP2, AQP3, AQP4) and other classes of membrane channels, such as ion channels. The primary characterization of this compound has focused on its inhibitory effect on AQP1. Therefore, a comprehensive, data-supported comparison of its activity across a wide range of membrane channels cannot be provided at this time.
The following table summarizes the known inhibitory activity of this compound.
| Channel | Inhibitor | IC50 | Assay System |
| Human AQP1 | This compound | 8 µM | Xenopus laevis oocyte swelling assay |
Comparison with Other Aquaporin Modulators
To provide a broader context for evaluating AQP1 inhibition, the following table includes data for other compounds that have been reported to modulate aquaporin activity. It is important to note that the specificity of many of these compounds is not fully characterized and may vary depending on the experimental conditions and assay system used.
| Inhibitor | Target Aquaporin(s) | Reported Effect |
| This compound | AQP1 | Blocker (IC50 = 8 µM) |
| AqB013 | AQP1, AQP4 | Blocker (IC50 ~20 µM for both)[3] |
| Tetraethylammonium (TEA) | AQP1, AQP2, AQP4 | Partial inhibition reported in some studies[4] |
| Acetazolamide | AQP1, AQP4 | Inhibition reported in some studies, but contested in others[4] |
| Bumetanide derivative (AqB013) | AQP1, AQP4 | Blocker[3] |
| Gold and Silver compounds | AQP1, AQP3, AQP7 | Inhibition reported[4] |
| DFP00173 | AQP3 | Selective inhibitor |
| HTS13286 | AQP9 | Selective inhibitor |
| RG100204 | AQP9 | Selective inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of aquaporin inhibitors.
Xenopus laevis Oocyte Swelling Assay
This is the primary assay used to characterize the inhibitory activity of this compound on AQP1.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the target aquaporin (e.g., human AQP1) or with water as a control. The oocytes are then incubated to allow for protein expression and insertion into the plasma membrane.
-
Inhibitor Incubation: Oocytes expressing the aquaporin are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a defined period.
-
Osmotic Challenge: The oocytes are transferred from an isotonic solution (e.g., Barth's solution) to a hypotonic solution.
-
Data Acquisition: The swelling of the oocytes due to water influx is monitored and recorded over time using video microscopy. The rate of volume change is calculated.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate of swelling in the presence of the inhibitor to the rate in the control group. The IC50 value is calculated from the dose-response curve.
Stopped-Flow Light Scattering Assay
This technique is used to measure rapid changes in cell or vesicle volume in response to osmotic gradients, providing a high-throughput method for screening aquaporin inhibitors.
Methodology:
-
Sample Preparation: A suspension of cells expressing the target aquaporin (e.g., red blood cells for AQP1) or proteoliposomes reconstituted with purified aquaporin protein is prepared.
-
Rapid Mixing: The cell or vesicle suspension is rapidly mixed with a solution of different osmolarity (hypertonic or hypotonic) in a stopped-flow apparatus.
-
Light Scattering Measurement: The change in cell or vesicle volume alters the light scattering properties of the suspension. This change in light scattering is measured over time by a photomultiplier tube.
-
Data Analysis: The rate of change in light scattering is proportional to the rate of water movement across the membrane. The effect of an inhibitor is determined by comparing the rates in the presence and absence of the compound.
Experimental and Logical Flow Diagrams
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Aquaporins | Tocris Bioscience [tocris.com]
- 3. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of TC AQP1 1: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing the aquaporin 1 (AQP1) channel blocker TC AQP1 1, a critical component of laboratory safety and operational integrity is the proper disposal of this compound and its associated solutions. While specific institutional protocols and the manufacturer's Safety Data Sheet (SDS) remain the primary sources for disposal guidelines, this document provides essential information and a general procedural framework to ensure the safe handling and disposal of this compound waste streams.
Crucial Note: The following procedures are based on general laboratory safety principles and information regarding the common solvent for this compound. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for this compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Understanding the Components: this compound and DMSO
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[1] Therefore, the disposal procedure must account for the properties of both the solute (this compound) and the solvent (DMSO). The following table summarizes key data for these components.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid)[1] | Methyl sulfoxide |
| CAS Number | 37710-81-9[1][2] | 67-68-5 |
| Molecular Formula | C₁₂H₁₀O₄[1][2] | C₂H₆OS |
| Molecular Weight | 218.21 g/mol [2] | 78.13 g/mol |
| Solubility | Soluble to 100 mM in DMSO[1] | Miscible with water, ethanol, acetone, benzene, and chloroform |
| Known Hazards | (Consult Supplier SDS) | Combustible liquid, skin irritant, can facilitate skin absorption of other chemicals |
| Storage | Store at +4°C[1] | Store in a cool, dry, well-ventilated area away from ignition sources |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the general steps for preparing a waste stream of this compound dissolved in DMSO.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).
-
Designated hazardous waste container, compatible with DMSO.
-
Waste label.
-
Fume hood.
Procedure:
-
Work in a Ventilated Area: All handling of this compound and DMSO should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Segregate Waste: Do not mix this compound/DMSO waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.
-
Containerize Waste:
-
Carefully transfer all waste containing this compound and DMSO into a designated, leak-proof hazardous waste container.
-
Ensure the container is made of a material compatible with DMSO (e.g., glass or a suitable polymer).
-
Do not overfill the container; leave adequate headspace (approximately 10-20%) to allow for expansion.
-
-
Label Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" and "Dimethyl Sulfoxide," along with their approximate concentrations.
-
-
Secure and Store:
-
Tightly seal the waste container.
-
Store the container in a designated, secure secondary containment area away from heat and ignition sources, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines and, most importantly, the specific instructions in the product's SDS and your institution's policies, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling TC AQP1 1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, Experimental Protocols, and Biological Pathways Associated with the Aquaporin-1 Inhibitor, TC AQP1 1.
This document provides critical safety and logistical information for the handling and use of this compound, a potent blocker of the aquaporin-1 (AQP1) water channel. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
Personal Protective Equipment (PPE): A minimum level of PPE is required when handling this compound powder or solutions. This includes, but is not limited to:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of this compound solution or DMSO. |
| Hand Protection | Nitrile or butyl rubber gloves | Prevents skin contact with the chemical and solvent. DMSO is known to facilitate the absorption of substances through the skin.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of airborne powder or aerosolized solution. |
Operational Plan:
-
Preparation:
-
This compound is soluble in DMSO up to 100 mM.[2] Prepare stock solutions in a chemical fume hood.
-
Due to the small quantities often supplied, the powder may be dispersed within the vial. It is recommended to centrifuge the vial briefly before opening to collect all the powder at the bottom.
-
-
Handling:
-
Storage:
-
Store this compound at +4°C for long-term stability.[5]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal Plan:
-
Chemical Disposal: Dispose of unused this compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
DMSO Solutions: DMSO solutions should be collected in a designated, properly labeled, and sealed container for hazardous waste disposal.[1][6][7][8] Combustible material may be burned in a chemical incinerator.[7]
-
Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE as hazardous waste.
Experimental Protocols
This compound is a valuable tool for studying the physiological and pathological roles of AQP1. Below are detailed methodologies for key experiments.
Xenopus laevis Oocyte Swelling Assay for AQP1 Inhibition
This assay is a fundamental method for quantifying the inhibitory effect of compounds on AQP1 water permeability.[9][10][11]
Methodology:
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding human AQP1.
-
Incubate the oocytes for 2-3 days to allow for AQP1 protein expression on the plasma membrane.
-
-
Inhibition Assay:
-
Prepare a range of concentrations of this compound in a suitable buffer (e.g., Barth's solution), including a vehicle control (DMSO).
-
Incubate the AQP1-expressing oocytes in the this compound solutions or vehicle control for a predetermined time (e.g., 10-30 minutes).
-
-
Osmotic Challenge and Data Acquisition:
-
Data Analysis:
-
Measure the change in oocyte volume over time.
-
Calculate the initial rate of swelling, which is proportional to the water permeability of the oocyte membrane.
-
Plot the percentage of inhibition of water permeability against the concentration of this compound to determine the IC50 value. The reported IC50 for this compound is 8 µM.[2]
-
Transwell Cell Migration Assay
This assay assesses the role of AQP1 in cancer cell migration and the inhibitory effect of this compound.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to express AQP1 (e.g., HT-29 colon cancer cells) to 70-90% confluency.[14]
-
-
Transwell Setup:
-
Use transwell inserts with a porous membrane (e.g., 8 µm pores).
-
The lower chamber should contain a chemoattractant (e.g., medium with fetal bovine serum).
-
-
Inhibition and Seeding:
-
Pre-treat the cancer cells with various concentrations of this compound or a vehicle control for a specified time.
-
Seed the treated cells into the upper chamber of the transwell inserts in a serum-free medium.
-
-
Incubation and Analysis:
-
Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).[15][16]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Interpretation:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the effect on cell migration.
-
In Vitro Tube Formation (Angiogenesis) Assay
This assay models the formation of new blood vessels and can be used to evaluate the anti-angiogenic potential of this compound.[17][18]
Methodology:
-
Preparation of Matrix:
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate for a period that allows for the formation of capillary-like structures (e.g., 4-18 hours).[20]
-
Visualize the tube formation using a microscope.
-
-
Quantification:
-
Data Analysis:
-
Compare the tube formation in the this compound-treated wells to the vehicle control to assess its anti-angiogenic activity.
-
Biological Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and the proposed signaling pathway influenced by AQP1, which can be modulated by this compound.
Caption: General experimental workflow for assessing the inhibitory effects of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. rndsystems.com [rndsystems.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nj.gov [nj.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. greenfield.com [greenfield.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Expression of aquaporins in Xenopus laevis oocytes and glial cells as detected by diffusion-weighted 1H NMR spectroscopy and photometric swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte.net]
- 14. Combined pharmacological administration of AQP1 ion channel blocker AqB011 and water channel blocker Bacopaside II amplifies inhibition of colon cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Bumetanide-Derived Aquaporin 1 Inhibitors, AqB013 and AqB050 Inhibit Tube Formation of Endothelial Cells through Induction of Apoptosis and Impaired Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
